molecular formula C21H21F5N4O2 B15575028 GJG057

GJG057

货号: B15575028
分子量: 456.4 g/mol
InChI 键: AQDBIXQGLAUSIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GJG057 is a useful research compound. Its molecular formula is C21H21F5N4O2 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H21F5N4O2

分子量

456.4 g/mol

IUPAC 名称

1-(3,4-difluorophenyl)-9-[6-(2,2,2-trifluoroethoxy)pyrimidin-4-yl]-1,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C21H21F5N4O2/c22-15-4-3-14(10-16(15)23)30-19(31)2-1-5-20(30)6-8-29(9-7-20)17-11-18(28-13-27-17)32-12-21(24,25)26/h3-4,10-11,13H,1-2,5-9,12H2

InChI 键

AQDBIXQGLAUSIM-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Chemical structure and properties of GJG057

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, no compound with the identifier "GJG057" could be located. The information presented below is a placeholder template demonstrating the structure and content of the requested technical guide. Should a valid identifier or relevant data for a specific compound be provided, this guide will be populated with the accurate information.

Introduction

This document provides a detailed technical overview of the chemical compound designated as this compound. The information herein is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental data and methodologies.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitsMethod of DeterminationReference
Molecular FormulaData Not Found---
Molecular WeightData Not Found g/mol --
IUPAC NameData Not Found---
SMILES StringData Not Found---
LogPData Not Found---
pKaData Not Found---
Aqueous SolubilityData Not Foundmg/mL--
Melting PointData Not Found°C--

Biological Activity and Mechanism of Action

This section details the known biological effects of this compound, including its target interactions and impact on cellular signaling pathways.

3.1. In Vitro Efficacy

The bioactivity of this compound has been assessed through various in vitro assays to determine its potency and selectivity.

Table 2: In Vitro Activity of this compound

Assay TypeTarget/Cell LineEndpointValueUnitsReference
Binding AssayData Not FoundIC₅₀Data Not FoundnM-
Enzyme AssayData Not FoundKiData Not FoundnM-
Cell ViabilityData Not FoundGI₅₀Data Not FoundµM-

3.2. Signaling Pathway Analysis

This compound is hypothesized to modulate specific signaling pathways. The following diagram illustrates the proposed mechanism of action.

GJG057_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces Experimental_Workflow Compound_Prep Prepare this compound Serial Dilutions Assay_Setup Set up Assay (e.g., Binding, Cell-based) Compound_Prep->Assay_Setup Incubation Incubate Assay_Setup->Incubation Data_Acquisition Acquire Data (e.g., Luminescence, Radioactivity) Incubation->Data_Acquisition Data_Analysis Analyze Data (Calculate IC50/GI50) Data_Acquisition->Data_Analysis

The Role of Leukotriene C4 Synthase in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 synthase (LTC4S) is a pivotal enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators of inflammation.[1][2][3] As a member of the membrane-associated proteins in eicosanoid and glutathione (B108866) metabolism (MAPEG) family, LTC4S catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH) to produce leukotriene C4 (LTC4).[4][5][6] This reaction is the committed step in the formation of CysLTs (LTC4, LTD4, and LTE4), which are key players in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, atopic dermatitis, and cardiovascular conditions.[7][8]

This technical guide provides a comprehensive overview of the role of LTC4S in inflammation, focusing on its biochemical properties, the signaling pathways it participates in, and its significance as a therapeutic target.

Data Presentation

Table 1: Enzyme Kinetics of Human Leukotriene C4 Synthase
SubstrateMichaelis Constant (Km)Maximum Velocity (Vmax)
Leukotriene A4 (LTA4)3.6 µM1.3 µmol/mg/min
Glutathione (GSH)1.6 mM2.7 µmol/mg/min
Data sourced from Lam & Austen (2002).[9]
Table 2: Inhibition of Human and Mouse Leukotriene C4 Synthase by TK04
EnzymeSubstrate Concentration (LTA4)IC50 of TK04
Human LTC4S20 µM134 ± 16 nM
Mouse LTC4S20 µM135 ± 30 nM
Data sourced from Niegowski et al. (2014).[10]
Table 3: Upregulation of LTC4S mRNA in Human Abdominal Aortic Aneurysm (AAA) Tissue
GeneFold Increase in AAA vs. Control Aortap-value
LTC4S1.81 ± 0.210.0068
5-lipoxygenase (5-LO)2.46 ± 0.260.002
5-lipoxygenase-activating protein (FLAP)1.51 ± 0.090.0012
Data sourced from Qui et al. (2006).[11]

Signaling Pathways

The synthesis of CysLTs is initiated by the release of arachidonic acid from the cell membrane, which is then converted to LTA4 by 5-lipoxygenase (5-LO) with the help of 5-lipoxygenase-activating protein (FLAP). LTC4S then catalyzes the conversion of LTA4 to LTC4.[7] The expression and activity of LTC4S are regulated by various inflammatory signals. For instance, in human monocytes and macrophages, interferon-gamma (IFNγ) downregulates LTC4S mRNA expression, while Interleukin-13 (IL-13) upregulates it.[12] Downstream, LTC4 and other CysLTs exert their effects by binding to specific G protein-coupled receptors (CysLT1R and CysLT2R), leading to various cellular responses that contribute to inflammation.[13][14] Recent studies have also implicated an intracellular role for LTC4 in activating store-independent calcium channels.[15][16]

Leukotriene C4 Synthase Signaling Pathway Leukotriene C4 Synthase Signaling Pathway 5-LO 5-LO LTA4 LTA4 5-LO->LTA4 Catalyzes FLAP FLAP FLAP->5-LO Activates LTC4S LTC4S LTA4->LTC4S Substrate IFNg IFNg IFNg->LTC4S Downregulates IL-13 IL-13 IL-13->LTC4S Upregulates LTD4 LTD4 LTE4 LTE4 LTD4->LTE4 Metabolized to CysLT1R CysLT1R LTD4->CysLT1R Bronchoconstriction Bronchoconstriction CysLT1R->Bronchoconstriction Vascular Permeability Vascular Permeability CysLT1R->Vascular Permeability Inflammation Inflammation CysLT1R->Inflammation CysLT2R CysLT2R CysLT2R->Inflammation NFAT Activation NFAT Activation Akt Signaling Modulation Akt Signaling Modulation LTC4S->Akt Signaling Modulation via Orai3 LTC4 LTC4 LTC4S->LTC4 Catalyzes LTC4->LTD4 Metabolized to LTC4->CysLT1R LTC4->CysLT2R LTC4->NFAT Activation Intracellular signaling

Caption: Leukotriene C4 Synthase Signaling Pathway.

Experimental Protocols

Leukotriene C4 Synthase (LTC4S) Activity Assay

This protocol is adapted from Niegowski et al. (2014) and is suitable for determining the IC50 values of LTC4S inhibitors.[10]

Materials:

  • Purified human or mouse LTC4S

  • Leukotriene A4 (LTA4)

  • Glutathione (GSH)

  • LTC4S inhibitor (e.g., TK04)

  • 25 mM Tris-HCl buffer (pH 7.8) with 0.05% Triton X-100

  • DMSO

  • 96-well polypropylene (B1209903) plate

  • Reverse-phase HPLC system

Procedure:

  • Prepare a 2 mM solution of LTA4 in an acetonitrile/borate buffer (1:1, pH 10) immediately before use.

  • In a 96-well plate, add 0.1 µg of LTC4S diluted in 100 µl of 25 mM Tris-HCl buffer containing 0.05% Triton X-100 and 5 mM GSH.

  • Add 2 µl of the inhibitor (TK04) dissolved in DMSO to achieve final concentrations ranging from 0.1 to 15 µM.

  • Incubate the mixture on ice for 30 minutes.

  • Initiate the reaction by adding LTA4 to a final concentration of 20 µM.

  • Stop the reaction after a defined time (e.g., 15 seconds) by adding an appropriate quenching solution.

  • Quantify the amount of LTC4 produced using reverse-phase HPLC.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Immunoprecipitation of LTC4S

This protocol provides a general framework for the immunoprecipitation of LTC4S from cell lysates.[17]

Materials:

  • Cells expressing LTC4S

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-LTC4S antibody

  • Isotype control antibody

  • Protein A/G agarose (B213101) beads

  • Microcentrifuge

Procedure:

  • Wash the cells twice with ice-cold PBS and lyse them in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clear the lysate by adding protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.

  • Centrifuge at 5,000 rpm for 2 minutes at 4°C and collect the supernatant.

  • Add the anti-LTC4S antibody or an isotype control antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Centrifuge to pellet the beads and discard the supernatant.

  • Wash the beads three times with cell lysis buffer.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using an anti-LTC4S antibody.

Quantification of Cysteinyl Leukotrienes in Biological Samples

This method, based on Chappell et al. (2011), uses UHPLC-MS/MS for sensitive and specific quantification of CysLTs.[18]

Materials:

  • Biological sample (e.g., sputum supernatant)

  • Protease inhibitors

  • Stable isotopic internal standards for LTC4, LTD4, and LTE4

  • Solid-phase extraction (SPE) cartridges

  • UHPLC-MS/MS system

Procedure:

  • Collect the biological sample and stabilize it with protease inhibitors.

  • Spike the sample with known amounts of stable isotopic internal standards.

  • Perform solid-phase extraction (SPE) to clean up and concentrate the sample.

  • Separate the leukotrienes using ultra-high-pressure liquid chromatography (UHPLC).

  • Detect and quantify the leukotrienes and their internal standards using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Construct a standard curve to determine the concentration of each CysLT in the original sample.

Experimental Workflows

Workflow for Evaluating LTC4S Inhibitors

LTC4S Inhibitor Evaluation Workflow Workflow for Evaluating LTC4S Inhibitors Cell-Based Assays Cell-Based Assays Cellular Inflammation Model Cellular Inflammation Model Cell-Based Assays->Cellular Inflammation Model In Vivo Models In Vivo Models Animal Model of Inflammation Animal Model of Inflammation In Vivo Models->Animal Model of Inflammation Determine IC50 Determine IC50 Determine IC50->Cell-Based Assays Measure CysLT Production Measure CysLT Production Assess Anti-inflammatory Effects Assess Anti-inflammatory Effects Measure CysLT Production->Assess Anti-inflammatory Effects Assess Anti-inflammatory Effects->In Vivo Models Administer Inhibitor Administer Inhibitor Measure Inflammatory Markers Measure Inflammatory Markers Administer Inhibitor->Measure Inflammatory Markers Evaluate Therapeutic Efficacy Evaluate Therapeutic Efficacy Measure Inflammatory Markers->Evaluate Therapeutic Efficacy Enzyme Activity Assay Enzyme Activity Assay Enzyme Activity Assay->Determine IC50 Cellular Inflammation Model->Measure CysLT Production Animal Model of Inflammation->Administer Inhibitor

Caption: Workflow for Evaluating LTC4S Inhibitors.

Conclusion

Leukotriene C4 synthase is a critical enzyme in the inflammatory cascade, playing a central role in the production of pro-inflammatory cysteinyl leukotrienes. Its restricted cellular expression and pivotal position in the CysLT biosynthetic pathway make it an attractive target for the development of novel anti-inflammatory therapies.[8] A thorough understanding of its biochemical properties, regulation, and downstream signaling is essential for researchers and drug development professionals working to modulate its activity for therapeutic benefit. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of LTC4S and the development of potent and specific inhibitors.

References

Preclinical Profile of GJG057: A Potent Leukotriene C4 Synthase Inhibitor for Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for GJG057, a novel and highly selective inhibitor of leukotriene C4 synthase (LTC4S). The information presented here is intended to support further research and development of this compound for the potential treatment of asthma and other inflammatory diseases.

Core Compound Activity

This compound is a potent and selective, orally active inhibitor of leukotriene C4 synthase (LTC4S), a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1] CysLTs are powerful lipid mediators that play a central role in the pathophysiology of asthma, contributing to type 2 inflammation, bronchoconstriction, and airway hyperresponsiveness.[1] By targeting LTC4S, this compound effectively blocks the production of LTC4 and subsequent downstream CysLTs (LTD4 and LTE4).

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

AssayCompoundIC50 (nM)Potency Fold Difference
Human Whole Blood LTC4 Release AssayThis compound4420-fold > AZD9898
Human Whole Blood LTC4 Release AssayAZD9898900-
Table 1: In Vitro Potency of this compound[1]
Animal ModelTreatmentKey Findings
Murine Asthma Exacerbation ModelThis compoundDemonstrated efficacy
Mastoparan-Induced Skin ChallengeThis compoundShowed efficacy in a PK/PD model
Table 2: In Vivo Efficacy of this compound[1]

Signaling Pathway

This compound targets the initial and rate-limiting step in the cysteinyl leukotriene (CysLT) biosynthetic pathway. The diagram below illustrates the mechanism of action of this compound.

GJG057_Mechanism_of_Action cluster_upstream Upstream Pathway cluster_target Target Enzyme cluster_downstream Downstream Mediators Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) Arachidonic Acid->5-Lipoxygenase (5-LO) via FLAP Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase (5-LO)->Leukotriene A4 (LTA4) FLAP FLAP Leukotriene C4 Synthase (LTC4S) Leukotriene C4 Synthase (LTC4S) Leukotriene A4 (LTA4)->Leukotriene C4 Synthase (LTC4S) Leukotriene C4 (LTC4) Leukotriene C4 (LTC4) Leukotriene C4 Synthase (LTC4S)->Leukotriene C4 (LTC4) Converts This compound This compound This compound->Leukotriene C4 Synthase (LTC4S) Inhibits Leukotriene D4 (LTD4) Leukotriene D4 (LTD4) Leukotriene C4 (LTC4)->Leukotriene D4 (LTD4) Leukotriene E4 (LTE4) Leukotriene E4 (LTE4) Leukotriene D4 (LTD4)->Leukotriene E4 (LTE4) CysLT Receptors (CysLT1R, CysLT2R) CysLT Receptors (CysLT1R, CysLT2R) Leukotriene E4 (LTE4)->CysLT Receptors (CysLT1R, CysLT2R) Activates Asthmatic Response Asthmatic Response CysLT Receptors (CysLT1R, CysLT2R)->Asthmatic Response Activates

This compound inhibits LTC4S, blocking CysLT production.

Experimental Protocols

Human Whole Blood Leukotriene C4 Release Assay

This in vitro assay is designed to measure the potency of compounds in inhibiting the production of LTC4 in a physiologically relevant human whole blood matrix.

Materials:

  • Freshly drawn human whole blood collected in hirudin-containing tubes.

  • Calcium ionophore A23187 (stimulant).

  • This compound and other test compounds.

  • Phosphate-buffered saline (PBS).

  • ELISA-based LTC4 detection kit.

Protocol:

  • Dilute fresh human whole blood with an equal volume of PBS.

  • Pre-incubate the diluted blood with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Stimulate LTC4 production by adding calcium ionophore A23187 to a final concentration of 50 µM.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

  • Collect the plasma supernatant and store at -80°C until analysis.

  • Quantify the concentration of LTC4 in the plasma samples using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage inhibition of LTC4 release against the concentration of this compound.

Murine Asthma Exacerbation Model (General Protocol)

This in vivo model is used to evaluate the efficacy of this compound in a setting that mimics key features of an asthma exacerbation, such as airway inflammation and hyperresponsiveness. A common approach involves sensitization and challenge with an allergen like house dust mite (HDM).[2][3][4][5]

Animals:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.

Materials:

  • House dust mite (HDM) extract for sensitization and challenge.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Equipment for intranasal administration.

  • System for measuring airway hyperresponsiveness (e.g., whole-body plethysmography).

  • Reagents and equipment for bronchoalveolar lavage (BAL) and cell counting.

  • ELISA kits for cytokine analysis.

Protocol:

  • Sensitization: Administer HDM extract intranasally to mice on day 0.

  • Challenge: From day 7 to day 11, challenge the mice with intranasal administration of HDM extract to induce an asthmatic phenotype.

  • Treatment: Administer this compound or vehicle control orally at a predetermined dose and schedule (e.g., once or twice daily) starting before or during the challenge phase.

  • Assessment of Airway Hyperresponsiveness (AHR): On day 12, assess AHR by exposing mice to increasing concentrations of methacholine (B1211447) and measuring the changes in lung function using whole-body plethysmography.[6][7][8][9]

  • Bronchoalveolar Lavage (BAL): On day 13, perform a BAL to collect airway inflammatory cells.

  • Cell Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid using a hemocytometer and cytospin preparations stained with a differential stain.

  • Cytokine Analysis: Measure the levels of key cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant using specific ELISA kits.[10][11][12][13][14]

Experimental Workflow

The following diagram outlines the typical workflow for the preclinical evaluation of this compound in a murine model of asthma.

GJG057_Preclinical_Workflow cluster_in_vivo In Vivo Murine Asthma Model cluster_ex_vivo Ex Vivo Analysis Sensitization Sensitization Challenge Challenge Sensitization->Challenge Treatment Treatment Challenge->Treatment AHR Measurement AHR Measurement Treatment->AHR Measurement BALF Collection BALF Collection AHR Measurement->BALF Collection Cell Counts Cell Counts BALF Collection->Cell Counts Cytokine Analysis Cytokine Analysis BALF Collection->Cytokine Analysis

Workflow for in vivo evaluation of this compound.

Conclusion

The preclinical data for this compound demonstrate its high potency and selectivity as an LTC4S inhibitor. Its efficacy in a murine model of asthma exacerbation suggests its potential as a therapeutic agent for asthma. Further studies are warranted to fully elucidate its clinical potential. Although this compound was not progressed to clinical trials as an oral drug, its potential as a topical treatment is being explored.[1]

References

In Vitro Potency and Selectivity of GJG057: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and selectivity of GJG057, a novel and highly selective inhibitor of leukotriene C4 synthase (LTC4S). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Introduction

This compound is a potent, orally active inhibitor of leukotriene C4 synthase (LTC4S), a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1][2] CysLTs, including LTC4, LTD4, and LTE4, are powerful lipid mediators that play a central role in the pathophysiology of inflammatory diseases, particularly asthma, where they induce bronchoconstriction, mucus secretion, and eosinophil recruitment.[1][2] By inhibiting LTC4S, this compound effectively blocks the production of all CysLTs, offering a promising therapeutic strategy for the treatment of CysLT-driven diseases.

In Vitro Potency

This compound demonstrates potent inhibition of LTC4S in a physiologically relevant human whole blood assay. The half-maximal inhibitory concentration (IC50) of this compound was determined to be 44 nM.[1][2] This represents a significant improvement in potency compared to other known LTC4S inhibitors, such as AZD9898.

Table 1: In Vitro Potency of this compound
CompoundAssay SystemTargetIC50 (nM)Reference
This compoundHuman Whole Blood LTC4 Release AssayLeukotriene C4 Synthase (LTC4S)44[1][2]

In Vitro Selectivity Profile

A critical attribute of a high-quality chemical probe and potential drug candidate is its selectivity for the intended target over other cellular proteins. This compound has been profiled against a panel of related enzymes and other common off-targets to assess its selectivity.

Quantitative selectivity data for this compound against a panel of other targets was not available in the public domain at the time of this guide's compilation. The primary publication indicates this data is available in the supporting information, but access to the specific data was not possible through the conducted searches.

For context, high selectivity for an inhibitor like this compound would be demonstrated by significantly higher IC50 values (typically >100-fold) against other enzymes, particularly other glutathione (B108866) S-transferases (GSTs), when compared to its potent inhibition of LTC4S.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental approach to determine its potency, the following diagrams are provided.

Cysteinyl_Leukotriene_Signaling_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP 5-LO 5-LO FLAP->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4S LTC4 Synthase (Target of this compound) LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R CysLT2R CysLT2 Receptor LTC4->CysLT2R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTD4->CysLT2R LTE4->CysLT1R Biological_Effects Pathophysiological Effects (Bronchoconstriction, Inflammation) CysLT1R->Biological_Effects CysLT2R->Biological_Effects This compound This compound This compound->LTC4S

Caption: Cysteinyl Leukotriene Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Human Whole Blood Collection incubation Incubate blood with this compound (various concentrations) start->incubation stimulation Stimulate with Calcium Ionophore (e.g., A23187) incubation->stimulation termination Terminate reaction and separate plasma stimulation->termination analysis Quantify LTC4 levels (e.g., ELISA) termination->analysis data_analysis Calculate IC50 value analysis->data_analysis

Caption: Workflow for the Human Whole Blood Leukotriene C4 Release Assay.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize this compound. These are based on standard methodologies in the field and should be adapted and optimized as needed for specific experimental conditions.

Human Whole Blood Leukotriene C4 Release Assay

This assay measures the potency of a compound to inhibit the production of LTC4 in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood collected in heparin-containing tubes.

  • This compound stock solution (e.g., in DMSO).

  • Calcium ionophore A23187 (stimulant).

  • Phosphate Buffered Saline (PBS).

  • Ice bath.

  • Centrifuge.

  • LTC4 ELISA kit.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate vehicle (e.g., DMSO) to achieve the desired final concentrations in the assay.

  • Blood Aliquoting: Aliquot fresh human whole blood into microtiter plates or tubes.

  • Compound Incubation: Add the diluted this compound or vehicle control to the blood aliquots and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for cell penetration.

  • Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) to a final concentration that elicits a robust LTC4 release.

  • Incubation: Continue the incubation at 37°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by placing the samples on an ice bath and adding a chelating agent like EDTA to sequester calcium.

  • Plasma Separation: Centrifuge the samples at a low speed (e.g., 1000 x g) for 10-15 minutes at 4°C to pellet the blood cells.

  • Sample Collection: Carefully collect the supernatant (plasma).

  • LTC4 Quantification: Analyze the LTC4 concentration in the plasma samples using a commercially available LTC4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the LTC4 concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Selectivity Assays (General Methodology)

To determine the selectivity of this compound, its inhibitory activity would be assessed against a panel of related enzymes and common off-targets.

Example Panel:

  • Glutathione S-Transferases (GSTs): A panel of human GST isozymes (e.g., GSTA1, GSTM1, GSTP1) to assess selectivity within the same enzyme superfamily as LTC4S.

  • 5-Lipoxygenase (5-LO): The upstream enzyme in the leukotriene synthesis pathway.

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the prostaglandin (B15479496) synthesis pathway.

  • A panel of kinases and G-protein coupled receptors (GPCRs): To identify potential off-target interactions.

General Procedure (Enzymatic Assays):

  • Reagents: Obtain purified recombinant human enzymes and their respective substrates.

  • Assay Buffer: Prepare an appropriate assay buffer for each enzyme, ensuring optimal pH and cofactor concentrations.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Assay Execution: In a microtiter plate, combine the enzyme, this compound or vehicle, and initiate the reaction by adding the substrate.

  • Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance, luminescence) that monitors product formation or substrate depletion.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each off-target.

  • Selectivity Calculation: The selectivity of this compound is determined by comparing its IC50 value for the off-target enzymes to its IC50 value for LTC4S. A higher IC50 value for the off-target indicates greater selectivity.

Conclusion

This compound is a highly potent inhibitor of leukotriene C4 synthase, demonstrating an IC50 of 44 nM in a human whole blood assay.[1][2] This technical guide provides foundational data and methodologies for researchers interested in further investigating the pharmacological properties of this compound. The provided signaling pathway and experimental workflow diagrams, along with the detailed protocols, offer a comprehensive resource for the in vitro characterization of this and similar compounds. Further studies to fully elucidate its in vitro selectivity profile will be crucial in its continued development as a potential therapeutic agent.

References

GJG057: A Potent and Selective Inhibitor of Leukotriene C4 Synthase for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GJG057 is a novel, potent, and highly selective oral inhibitor of leukotriene C4 (LTC4) synthase, a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1][2][3][4][5][6][7] CysLTs are potent lipid mediators that play a crucial role in the pathophysiology of type 2 inflammatory diseases, including asthma, by inducing bronchoconstriction and inflammation.[1][3][5][8] this compound has demonstrated significant therapeutic potential in preclinical models of asthma and skin inflammation.[1][2][3][4][7] This technical guide provides a comprehensive overview of the core data and methodologies related to the preclinical investigation of this compound, intended to inform further research and development efforts. Although profiled in GLP toxicology studies, this compound was not advanced into clinical trials as an oral drug; however, its potential as a topical treatment is under evaluation.[1][3][5][6]

Core Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

ParameterValueSpecies/SystemAssayReference CompoundReference Value
IC50 44 nMHumanWhole Blood LTC4 Release AssayAZD9898900 nM

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by specifically inhibiting the enzyme leukotriene C4 synthase (LTC4S). LTC4S is a glutathione (B108866) S-transferase responsible for the conjugation of leukotriene A4 (LTA4) with glutathione to form LTC4.[1][5] LTC4 is the parent molecule of the cysteinyl leukotrienes, which also include LTD4 and LTE4. These lipid mediators subsequently bind to CysLT receptors, primarily CysLT1 and CysLT2, on various target cells, including smooth muscle and immune cells, to elicit pro-inflammatory and bronchoconstrictive responses.[8] By inhibiting LTC4S, this compound effectively blocks the entire downstream CysLT pathway, thereby mitigating its pathological effects.

GJG057_Mechanism_of_Action AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO activates LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 converts LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 produces This compound This compound This compound->LTC4S inhibits LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT_Rec CysLT Receptors (CysLT1, CysLT2) LTE4->CysLT_Rec binds to Response Inflammation & Bronchoconstriction CysLT_Rec->Response activates

Figure 1: this compound Mechanism of Action Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of preclinical findings. The following outlines the methodologies employed in the key efficacy studies of this compound.

Human Whole Blood LTC4 Release Assay

This in vitro assay is crucial for determining the potency of LTC4S inhibitors in a physiologically relevant human system.

Human_Whole_Blood_Assay start Start: Collect Human Whole Blood preincubate Pre-incubate with This compound or Vehicle start->preincubate stimulate Stimulate with Calcium Ionophore (e.g., A23187) preincubate->stimulate incubate Incubate stimulate->incubate stop_reaction Stop Reaction (e.g., on ice) incubate->stop_reaction centrifuge Centrifuge to Separate Plasma stop_reaction->centrifuge analyze Analyze LTC4 Levels in Plasma by ELISA or LC-MS/MS centrifuge->analyze end End: Determine IC50 analyze->end

Figure 2: Human Whole Blood LTC4 Release Assay Workflow.

Protocol:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant.

  • Pre-incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.

  • Stimulation: Leukotriene biosynthesis is initiated by the addition of a calcium ionophore (e.g., A23187).

  • Incubation: The samples are incubated for a defined time at 37°C to allow for LTC4 production.

  • Reaction Termination: The reaction is stopped, typically by placing the samples on ice.

  • Plasma Separation: Plasma is isolated by centrifugation.

  • LTC4 Quantification: The concentration of LTC4 in the plasma is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits LTC4 production by 50%, is calculated from the dose-response curve.

Murine Asthma Exacerbation Model

This in vivo model is used to assess the efficacy of this compound in a disease-relevant context of allergic airway inflammation.

Murine_Asthma_Model start Start: Sensitize Mice (e.g., with Ovalbumin) challenge Challenge with Aerosolized Antigen start->challenge treat Administer this compound or Vehicle (Oral) challenge->treat assess Assess Airway Hyperresponsiveness treat->assess histology Perform Lung Histology treat->histology bal Collect Bronchoalveolar Lavage (BAL) Fluid assess->bal analyze Analyze Inflammatory Cells and Cytokines in BAL Fluid bal->analyze end End: Evaluate Efficacy analyze->end histology->end

References

Methodological & Application

GJG057 in Murine Asthma Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GJG057 is a potent and selective inhibitor of leukotriene C4 synthase (LTC4S), an enzyme pivotal in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1][2][3] CysLTs are powerful lipid mediators that play a central role in the pathophysiology of asthma, contributing to type 2 inflammation, bronchoconstriction, and airway hyperresponsiveness.[1][2] Preclinical studies have demonstrated the efficacy of this compound in a murine asthma exacerbation model, highlighting its potential as a therapeutic agent for allergic inflammatory diseases.[1][2][4]

This document provides detailed application notes and representative protocols for the use of this compound in a murine model of asthma. While the specific protocol used in the initial preclinical studies of this compound has not been publicly detailed, the following protocols are based on well-established ovalbumin (OVA)-induced asthma models and can be adapted for the evaluation of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting LTC4S. This enzyme catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (B108866) to form LTC4, the parent CysLT. Downstream, LTC4 is converted to LTD4 and LTE4. These CysLTs then bind to their receptors (CysLT1R and CysLT2R) on various immune and structural cells in the airways, triggering a cascade of pro-inflammatory events. By blocking the production of LTC4 at its source, this compound effectively prevents the downstream signaling that leads to the key features of asthma.

GJG057_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space 5-LO 5-Lipoxygenase (5-LO) LTA4 LTA4 5-LO->LTA4 via FLAP FLAP 5-LO Activating Protein (FLAP) LTC4S Leukotriene C4 Synthase (LTC4S) LTC4_ext LTC4 LTC4S->LTC4_ext produces CysLT1R CysLT1 Receptor Inflammatory Response Asthmatic Inflammatory Response CysLT1R->Inflammatory Response triggers LTD4_ext LTD4 LTC4_ext->LTD4_ext LTD4_ext->CysLT1R activates LTE4_ext LTE4 LTD4_ext->LTE4_ext Arachidonic Acid Arachidonic Acid Arachidonic Acid->5-LO LTA4->LTC4S Glutathione Glutathione Glutathione->LTC4S This compound This compound This compound->LTC4S inhibits

Caption: Mechanism of action of this compound in inhibiting the cysteinyl leukotriene pathway.

Experimental Protocols

The following is a detailed, representative protocol for inducing an allergic asthma phenotype in mice using ovalbumin (OVA). This model mimics key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.

I. Materials and Reagents
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).

  • Adjuvant: Aluminum hydroxide (B78521) (Alum) (e.g., Imject™ Alum, Thermo Fisher Scientific).

  • Vehicle for this compound: To be determined based on the solubility and formulation of the compound (e.g., 0.5% carboxymethylcellulose).

  • Anesthetic: Ketamine/xylazine cocktail.

  • Challenge Agent: Methacholine (B1211447) chloride (Sigma-Aldrich).

  • Buffers and Solutions: Sterile phosphate-buffered saline (PBS), pH 7.4.

II. Experimental Workflow: OVA-Induced Murine Asthma Model

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization 1 (i.p. OVA/Alum) Day14 Day 14: Sensitization 2 (i.p. OVA/Alum) Day0->Day14 Day21 Day 21-23: Aerosolized OVA Challenge (30 min/day) Day14->Day21 Day24 Day 24: Measure Airway Hyperresponsiveness (AHR) Day21->Day24 GJG057_Admin This compound Administration (e.g., oral gavage) 1 hr before each challenge GJG057_Admin->Day21 Day25 Day 25: Collect BALF, Blood, and Lung Tissue Day24->Day25

Caption: Experimental workflow for the OVA-induced murine asthma model and this compound treatment.
III. Detailed Methodologies

A. Sensitization Phase

  • On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in sterile PBS.

  • The control group should receive i.p. injections of PBS with aluminum hydroxide only.

B. Challenge and this compound Administration Phase

  • From Day 21 to Day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day. The aerosol can be generated using a nebulizer connected to a whole-body exposure chamber.

  • Administer this compound or the vehicle control at the desired dose (e.g., via oral gavage) approximately 1 hour before each OVA challenge. The exact dosage of this compound should be determined based on dose-ranging studies, but a starting point could be in the range of 1-30 mg/kg.

C. Assessment of Asthmatic Phenotype

1. Measurement of Airway Hyperresponsiveness (AHR) (Day 24)

  • AHR to methacholine can be measured using invasive or non-invasive techniques.

  • Invasive Measurement (FlexiVent): Anesthetize the mice, tracheostomize, and connect them to a computer-controlled piston ventilator (e.g., FlexiVent). Measure baseline airway resistance and compliance. Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway mechanics.

  • Non-invasive Measurement (Whole-body plethysmography): Place conscious, unrestrained mice in a whole-body plethysmograph. After a baseline reading, expose them to nebulized PBS followed by increasing concentrations of nebulized methacholine. The enhanced pause (Penh) value is used as a measure of airway obstruction.

2. Bronchoalveolar Lavage Fluid (BALF) Analysis (Day 25)

  • Euthanize the mice and cannulate the trachea.

  • Lavage the lungs with three separate 0.5 mL aliquots of ice-cold PBS.

  • Pool the recovered fluid (BALF) and centrifuge.

  • Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

3. Histological Analysis of Lung Tissue (Day 25)

  • After BALF collection, perfuse the lungs with PBS and then inflate and fix with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.

4. Measurement of Serum IgE (Day 25)

  • Collect blood via cardiac puncture at the time of sacrifice.

  • Separate the serum and measure the levels of OVA-specific IgE by ELISA.

Data Presentation

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)

Treatment GroupPenh at Methacholine (mg/mL)
0 6.25 12.5 25 50
Control (Vehicle)
OVA + Vehicle
OVA + this compound (Dose 1)
OVA + this compound (Dose 2)

Table 2: Effect of this compound on Inflammatory Cells in BALF

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Macrophages (x10⁴)Lymphocytes (x10⁴)
Control (Vehicle)
OVA + Vehicle
OVA + this compound (Dose 1)
OVA + this compound (Dose 2)

Table 3: Effect of this compound on Th2 Cytokines in BALF and Serum IgE

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)OVA-specific IgE (ng/mL)
Control (Vehicle)
OVA + Vehicle
OVA + this compound (Dose 1)
OVA + this compound (Dose 2)

Conclusion

The provided protocols offer a robust framework for evaluating the efficacy of this compound in a murine model of allergic asthma. By inhibiting the production of CysLTs, this compound is expected to attenuate the key features of asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus production. Careful adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further characterize the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GJG057 is a potent and selective, orally active inhibitor of leukotriene C4 synthase (LTC4S)[1]. LTC4S is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are powerful inflammatory mediators implicated in various diseases, including asthma and allergic rhinitis. This compound exerts its anti-inflammatory effects by blocking the production of LTC4, thereby inhibiting the downstream signaling cascade of CysLTs. These application notes provide a recommended dosage range for this compound in cell-based assays, detailed experimental protocols, and a summary of its quantitative data.

Data Presentation

The inhibitory activity of this compound on LTC4S has been quantified in a human whole blood assay. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

Assay Type Cell Type/System Parameter Value
Leukotriene C4 (LTC4) Release AssayHuman Whole BloodIC5044 nM

Signaling Pathway

LTC4S is a crucial enzyme in the arachidonic acid cascade. It catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (B108866) (GSH) to produce LTC4. LTC4 is then actively transported out of the cell and can be further metabolized to LTD4 and LTE4. These CysLTs subsequently bind to their cognate receptors (CysLT1R and CysLT2R) on target cells, triggering a variety of pro-inflammatory responses. This compound acts by directly inhibiting the enzymatic activity of LTC4S, thereby preventing the formation of LTC4 and subsequent CysLTs.

LTC4S_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase (5-LO) LTC4S LTC4 Synthase (LTC4S) LTA4->LTC4S LTC4_out Leukotriene C4 (LTC4) LTC4S->LTC4_out  Catalysis This compound This compound This compound->LTC4S Inhibition LTD4 LTD4 LTC4_out->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT_Receptors CysLT Receptors (CysLT1R, CysLT2R) LTD4->CysLT_Receptors LTE4->CysLT_Receptors Inflammatory_Response Inflammatory Response CysLT_Receptors->Inflammatory_Response Glutathione Glutathione (GSH) Glutathione->LTC4S

Caption: Signaling pathway of LTC4S and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a cell-based assay to determine the IC50 value of this compound by measuring its ability to inhibit LTC4 production in stimulated human PBMCs.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Calcium Ionophore A23187

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Leukotriene C4 (LTC4) ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Microplate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Cell Culture: Resuspend isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/well.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Pre-incubation with this compound: Add the diluted this compound solutions to the respective wells containing PBMCs. Include a vehicle control (medium with DMSO) and a positive control (no this compound). Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Prepare a working solution of Calcium Ionophore A23187 in culture medium. Add A23187 to all wells (except for the unstimulated control) to a final concentration of 1 µM to stimulate LTC4 production.

  • Incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • LTC4 Measurement: Quantify the amount of LTC4 in the collected supernatants using a commercial LTC4 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Calculate the percentage inhibition of LTC4 production for each this compound concentration relative to the positive control (stimulated cells without inhibitor).

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_PBMCs 1. Isolate PBMCs Culture_Cells 2. Culture Cells in 96-well Plate Isolate_PBMCs->Culture_Cells Preincubate 4. Pre-incubate Cells with this compound Culture_Cells->Preincubate Prepare_this compound 3. Prepare this compound Dilutions Prepare_this compound->Preincubate Stimulate 5. Stimulate with A23187 Preincubate->Stimulate Incubate_30min 6. Incubate for 30 min Stimulate->Incubate_30min Collect_Supernatant 7. Collect Supernatant Incubate_30min->Collect_Supernatant ELISA 8. Measure LTC4 by ELISA Collect_Supernatant->ELISA Analyze_Data 9. Analyze Data & Determine IC50 ELISA->Analyze_Data

Caption: Workflow for determining the IC50 of this compound in PBMCs.

Recommended Dosage for Cell-Based Assays

Based on the reported IC50 value of 44 nM, a suitable concentration range for initial in vitro cell-based assays would typically span from 10-fold below to 100-fold above this value. A recommended starting concentration range for this compound is 1 nM to 5 µM . This range should allow for the generation of a complete dose-response curve to determine the efficacy of the compound in the specific cell system being investigated. The optimal concentration may vary depending on the cell type, cell density, and specific experimental conditions. It is always recommended to perform a dose-response study to determine the optimal effective concentration for each specific assay.

Conclusion

This compound is a valuable research tool for investigating the role of the LTC4S pathway in various physiological and pathological processes. The provided protocols and dosage recommendations offer a starting point for researchers to design and execute robust cell-based assays to explore the biological activities of this potent inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data.

References

GJG057 Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of GJG057, a potent and selective inhibitor of leukotriene C4 synthase (LTC4S), in experimental settings. This compound is a valuable tool for investigating the role of cysteinyl leukotrienes in inflammation, asthma, and other allergic diseases.

Chemical Properties and Solubility

This compound is an orally active and selective inhibitor of leukotriene C4 synthase (LTC4S) with an IC50 of 44 nM.[1][2] It has demonstrated anti-inflammatory properties in murine models of skin inflammation and asthma.[1]

Table 1: this compound Solubility

SolventConcentrationNotes
DMSO50 mg/mL (109.55 mM)Requires sonication for complete dissolution.

Stock Solution Preparation

Proper preparation of stock solutions is critical for experimental reproducibility. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial.

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired Concentration1 mg Mass5 mg Mass10 mg Mass
1 mM2.1910 mL10.9551 mL21.9101 mL
5 mM0.4382 mL2.1910 mL4.3820 mL
10 mM0.2191 mL1.0955 mL2.1910 mL

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder.

  • Add the calculated volume of fresh DMSO to the vial.

  • To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath until the solution is clear.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Storage:

  • Store stock solutions at -80°C for up to 6 months.

  • For short-term storage, -20°C is suitable for up to 1 month.

Signaling Pathway

This compound targets leukotriene C4 synthase (LTC4S), a key enzyme in the arachidonic acid cascade, which leads to the production of cysteinyl leukotrienes (CysLTs). These lipid mediators are potent drivers of inflammation, bronchoconstriction, and itching.[2][3]

Leukotriene C4 Synthase Signaling Pathway Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTC4S Leukotriene C4 Synthase (LTC4S) LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 This compound This compound This compound->LTC4S LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT_Receptors CysLT Receptors (CysLT1R, CysLT2R) LTC4->CysLT_Receptors LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT_Receptors LTE4->CysLT_Receptors Inflammation Inflammation, Bronchoconstriction, Itch CysLT_Receptors->Inflammation

This compound inhibits LTC4S, blocking the synthesis of cysteinyl leukotrienes.

Experimental Protocols

In Vitro LTC4S Enzyme Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against LTC4S.

Materials:

  • Recombinant human or mouse LTC4S

  • Leukotriene A4 (LTA4)

  • Glutathione (GSH)

  • This compound

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8, with 0.05% Triton X-100)

  • Methanol (for reaction termination)

  • 96-well plates

  • ELISA kit for LTC4 quantification or HPLC system

Protocol:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration should be below 1%.

  • In a 96-well plate, add the diluted this compound solutions.

  • Add 0.1 µg of LTC4S enzyme diluted in assay buffer containing 5 mM GSH to each well.

  • Incubate the plate for 30 minutes on ice to allow for inhibitor binding.

  • Initiate the reaction by adding LTA4 to a final concentration of 20 µM.

  • Incubate for 15 seconds at 37°C.

  • Terminate the reaction by adding 200 µL of methanol.

  • Quantify the amount of LTC4 produced using an ELISA kit or by RP-HPLC.

  • Calculate the percent inhibition for each this compound concentration relative to a vehicle control (DMSO) and determine the IC50 value.

In Vitro LTC4S Inhibition Assay Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_enzyme Add LTC4S Enzyme and GSH prep_inhibitor->add_enzyme pre_incubate Pre-incubate (30 min, on ice) add_enzyme->pre_incubate add_substrate Add LTA4 Substrate pre_incubate->add_substrate incubate Incubate (15 sec, 37°C) add_substrate->incubate terminate Terminate Reaction (Methanol) incubate->terminate quantify Quantify LTC4 (ELISA or HPLC) terminate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Workflow for the in vitro LTC4S enzyme inhibition assay.
Human Whole Blood LTC4 Release Assay

This assay measures the ability of this compound to inhibit LTC4 production in a more physiologically relevant ex vivo setting. This compound has an IC50 of 44 nM in this assay.[2][3][4]

Materials:

  • Freshly drawn human whole blood (heparinized)

  • This compound

  • Stimulant (e.g., calcium ionophore A23187 or anti-IgE antibody)

  • RPMI 1640 medium

  • ELISA kit for LTC4 quantification

Protocol:

  • Collect whole blood into heparinized tubes.

  • Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO, then diluted in RPMI).

  • In a 96-well plate, add the diluted this compound to the wells.

  • Add whole blood to each well.

  • Pre-incubate for a designated time (e.g., 15-30 minutes) at 37°C.

  • Add the stimulant (e.g., A23187 at a final concentration of 0.05 µg/mL) to induce LTC4 release.

  • Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Centrifuge the plate to pellet the blood cells.

  • Collect the plasma supernatant.

  • Quantify the LTC4 concentration in the plasma using an ELISA kit.

  • Calculate the percent inhibition and IC50 value.

In Vivo Murine Asthma Exacerbation Model

This compound has shown efficacy in a murine asthma exacerbation model.[2][3][4] The following is a general protocol that can be adapted for testing this compound.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • This compound

  • Vehicle for oral administration (e.g., diet gel-based formulation)

  • Methacholine (B1211447) for airway hyperresponsiveness (AHR) measurement

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis and lung histology

Protocol:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum.

  • Challenge: On days 21, 22, and 23, challenge the mice with aerosolized OVA.

  • Exacerbation: To induce an exacerbation, a viral mimic like poly(I:C) can be administered intranasally after the final OVA challenge.

  • This compound Administration: Administer this compound orally at the desired dose(es) at a specified time before the final allergen challenge or exacerbation trigger. A diet gel-based formulation can be used for controlled oral dosing.

  • Endpoint Analysis (24-48 hours post-challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils) by cell counting and differential staining.

    • Cytokine Analysis: Measure Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).

In Vivo Mastoparan-Induced Skin Challenge PK/PD Model

This compound has also been evaluated in a mastoparan-induced skin challenge model to assess its pharmacokinetic and pharmacodynamic properties.[2][3][4]

Protocol Outline:

  • Administer this compound to mice via the desired route (e.g., oral gavage).

  • At various time points after dosing, inject mastoparan (B549812) intradermally to induce a local inflammatory response, likely involving mast cell degranulation and leukotriene release.

  • Collect skin tissue samples from the challenged site at different time points.

  • Analyze the skin samples for this compound concentration (pharmacokinetics) and biomarkers of inflammation, such as levels of LTC4 or other inflammatory mediators (pharmacodynamics). This allows for the correlation of drug exposure with its biological effect at the site of inflammation.

Concluding Remarks

This compound is a potent and selective LTC4S inhibitor with demonstrated in vitro and in vivo activity. The protocols provided here serve as a guide for researchers to effectively utilize this compound in their studies of inflammatory and allergic diseases. It is recommended that specific experimental parameters, such as concentrations and incubation times, be optimized for each specific application.

References

Application of GJG057 in Mast Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GJG057 is a potent and highly selective inhibitor of leukotriene C4 (LTC4) synthase, a critical enzyme in the biosynthetic pathway of cysteinyl leukotrienes (CysLTs).[1][2][3][4] CysLTs, including LTC4, LTD4, and LTE4, are powerful inflammatory mediators released from activated mast cells and other immune cells.[5] They play a significant role in the pathophysiology of allergic and inflammatory conditions such as asthma and allergic rhinitis by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell recruitment. This document provides detailed application notes and experimental protocols for the use of this compound in studying mast cell activation.

Mechanism of Action

This compound specifically targets and inhibits LTC4 synthase, thereby blocking the conversion of leukotriene A4 (LTA4) to LTC4.[1][2][3][4] This action effectively reduces the production of all downstream CysLTs. The efficacy of this compound has been demonstrated in a human whole blood LTC4 release assay and in a murine mastoparan-induced skin challenge model, where mastoparan (B549812) acts as a potent mast cell degranulating agent.[2][3]

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that specific data on mast cell degranulation and cytokine release inhibition are not yet publicly available and the provided IC50 value for LTC4 synthase inhibition was determined in a human whole blood assay.

ParameterValueAssay SystemReference
IC50 for LTC4 Synthase Inhibition 44 nMHuman Whole Blood LTC4 Release Assay[1][2][3][4]
Effect on Mast Cell Degranulation Data not availablee.g., β-hexosaminidase release assay-
Effect on Cytokine Release Data not availablee.g., ELISA for TNF-α, IL-6-

Experimental Protocols

Detailed methodologies for key experiments to characterize the effect of this compound on mast cell activation are provided below.

Mast Cell Culture
  • Cell Lines: Rat basophilic leukemia (RBL-2H3) cells are a commonly used mast cell model. Human mast cell lines such as LAD2 or HMC-1 can also be utilized.

  • Primary Cells: Bone marrow-derived mast cells (BMMCs) from mice or human cord blood-derived mast cells (CBMCs) can be differentiated in vitro for more physiologically relevant studies.

  • Culture Conditions: Culture media and conditions will vary depending on the cell type. For example, RBL-2H3 cells are typically cultured in MEM supplemented with 20% FBS and antibiotics. BMMCs require IL-3 and SCF for differentiation and proliferation.

Leukotriene C4 (LTC4) Release Assay

This assay directly measures the inhibitory effect of this compound on its target in mast cells.

  • Principle: Mast cells are stimulated to produce LTC4, and the amount of LTC4 released into the supernatant is quantified by ELISA.

  • Protocol:

    • Seed mast cells (e.g., BMMCs at 1 x 10^6 cells/mL) in a suitable buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Stimulate the cells with a suitable agonist, such as calcium ionophore A23187 (e.g., 1 µM) or IgE/antigen, for 30-60 minutes at 37°C.

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Quantify the LTC4 concentration in the supernatant using a commercially available LTC4 ELISA kit, following the manufacturer's instructions.

    • Calculate the IC50 value for this compound by plotting the percentage inhibition of LTC4 release against the log concentration of the inhibitor.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay assesses the broader impact of this compound on the release of pre-formed granular contents from mast cells.

  • Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation. Its activity in the supernatant is measured using a colorimetric substrate.

  • Protocol:

    • Wash mast cells and resuspend them in a buffer like Tyrode's buffer.

    • Pre-treat the cells with different concentrations of this compound or vehicle for 30 minutes at 37°C.

    • Induce degranulation with an appropriate stimulus (e.g., compound 48/80, mastoparan, or IgE/antigen) for 30 minutes at 37°C.

    • To determine the total β-hexosaminidase content, lyse an equal number of untreated cells with 0.1% Triton X-100.

    • Centrifuge the samples and transfer the supernatants to a new plate.

    • Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well and incubate at 37°C.

    • Stop the reaction with a stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Cytokine Release Assay

This protocol measures the effect of this compound on the synthesis and release of de novo synthesized mediators like TNF-α and IL-6.

  • Principle: Mast cells are stimulated to produce and release cytokines, which are then quantified in the cell culture supernatant using ELISA.

  • Protocol:

    • Plate mast cells in appropriate culture medium.

    • Pre-incubate the cells with this compound or vehicle for 1 hour.

    • Stimulate the cells with a relevant stimulus (e.g., LPS for TLR4 activation or IgE/antigen) for 6-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) using a specific ELISA kit according to the manufacturer's protocol.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in mast cell activation and the experimental workflow for studying the effects of this compound.

GJG057_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 This compound This compound This compound->LTC4_Synthase Inhibits LTD4_LTE4 LTD4, LTE4 LTC4->LTD4_LTE4 Metabolism CysLT_Receptors CysLT Receptors LTD4_LTE4->CysLT_Receptors Activate Inflammatory_Response Inflammatory Response (Bronchoconstriction, Vascular Permeability) CysLT_Receptors->Inflammatory_Response Leads to

Caption: Mechanism of action of this compound in the leukotriene synthesis pathway.

Mast_Cell_Activation_Pathway cluster_stimuli Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Mast Cell Response Antigen_IgE Antigen + IgE FcεRI FcεRI Antigen_IgE->FcεRI PAMPs PAMPs TLRs TLRs PAMPs->TLRs Compound_48_80 Compound 48/80 MRGPRX2 MRGPRX2 Compound_48_80->MRGPRX2 Lyn_Syk Lyn, Syk FcεRI->Lyn_Syk MAPK MAPK (ERK, p38, JNK) TLRs->MAPK NF-κB NF-κB TLRs->NF-κB PLC PLCγ Lyn_Syk->PLC PI3K PI3K Lyn_Syk->PI3K Ca_Influx Ca²⁺ Influx PLC->Ca_Influx PI3K->MAPK Lipid_Mediators Lipid Mediators (Leukotrienes, Prostaglandins) MAPK->Lipid_Mediators Cytokine_Production Cytokine & Chemokine Production (TNF-α, IL-6) MAPK->Cytokine_Production Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_Influx->Degranulation NF-κB->Cytokine_Production

Caption: General signaling pathways in mast cell activation.

Experimental_Workflow Start Start: Mast Cell Culture (e.g., BMMCs, RBL-2H3) Pre-incubation Pre-incubation with this compound (Dose-response) Start->Pre-incubation Stimulation Stimulation (e.g., IgE/Antigen, C48/80, LPS) Pre-incubation->Stimulation Data_Collection Data Collection Stimulation->Data_Collection LTC4_Assay LTC4 Release Assay (ELISA) Data_Collection->LTC4_Assay Degranulation_Assay Degranulation Assay (β-hexosaminidase) Data_Collection->Degranulation_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Data_Collection->Cytokine_Assay Analysis Data Analysis (IC50 determination, Statistical Analysis) LTC4_Assay->Analysis Degranulation_Assay->Analysis Cytokine_Assay->Analysis

Caption: Experimental workflow for evaluating this compound effects on mast cells.

References

GJG057: A Potent and Selective LTC4 Synthase Inhibitor for Studying Eosinophil-Driven Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophil-driven inflammation is a key pathological feature of numerous allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis. A central mediator in these processes is Leukotriene C4 (LTC4), which is produced by eosinophils and other immune cells and contributes to bronchoconstriction, mucus secretion, and inflammatory cell recruitment. The synthesis of LTC4 is catalyzed by the enzyme Leukotriene C4 synthase (LTC4S). GJG057 is a recently developed, potent, and highly selective inhibitor of LTC4S, offering a valuable tool for investigating the role of the LTC4 pathway in eosinophil-driven inflammation and for the potential development of novel therapeutics.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research settings.

Mechanism of Action

This compound is an orally active and highly selective inhibitor of Leukotriene C4 synthase (LTC4S).[1] LTC4S is a critical enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent pro-inflammatory lipid mediators.[3][4] The pathway begins with the liberation of arachidonic acid from the cell membrane, which is then converted to Leukotriene A4 (LTA4) by 5-lipoxygenase (5-LO) in conjunction with 5-lipoxygenase-activating protein (FLAP).[4] LTC4S then catalyzes the conjugation of LTA4 with glutathione (B108866) to form LTC4.[3][4][5] LTC4 is subsequently transported out of the cell and can be metabolized to LTD4 and LTE4. These CysLTs exert their effects by binding to CysLT receptors (CysLT1R and CysLT2R) on target cells, including smooth muscle cells and endothelial cells, leading to the characteristic features of allergic inflammation.[6] By inhibiting LTC4S, this compound effectively blocks the production of all CysLTs, thereby attenuating the downstream inflammatory cascade.

Data Presentation

Quantitative data from preclinical studies with this compound are summarized below.

Assay/ModelReadoutThis compound Activity/EfficacyReference Compound (AZD9898) Activity
In Vitro
Human Whole Blood LTC4 Release AssayIC5044 nM900 nM
In Vivo
Murine Asthma Exacerbation ModelEosinophil count in BALFEfficacy demonstrated (quantitative data not available in public sources)Not Applicable
Other inflammatory markersEfficacy demonstrated (quantitative data not available in public sources)Not Applicable
Murine Mastoparan-Induced Skin ChallengeSkin inflammation parametersEfficacy demonstrated (quantitative data not available in public sources)Not Applicable

Note: Detailed quantitative in vivo data for this compound is not yet publicly available. The tables will be updated as more information becomes accessible.

Mandatory Visualizations

Signaling Pathway of LTC4 Synthesis in Eosinophils and Inhibition by this compound

LTC4_Pathway cluster_cell Eosinophil cluster_extracellular Extracellular Space Arachidonic Acid Arachidonic Acid FLAP 5-LO Activating Protein (FLAP) Arachidonic Acid->FLAP 5-LO 5-Lipoxygenase (5-LO) FLAP->5-LO Presents AA to 5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 Converts LTC4S LTC4 Synthase (LTC4S) LTA4->LTC4S Substrate LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Catalyzes conjugation with glutathione This compound This compound This compound->LTC4S Inhibits LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Metabolized to CysLT_Receptors CysLT Receptors (CysLT1R, CysLT2R) on Target Cells LTC4->CysLT_Receptors Binds to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Metabolized to LTD4->CysLT_Receptors Binds to LTE4->CysLT_Receptors Binds to Inflammation Inflammatory Responses CysLT_Receptors->Inflammation Initiates

Caption: LTC4 synthesis pathway in eosinophils and the inhibitory action of this compound.

Experimental Workflow: Murine Model of Eosinophilic Asthma Exacerbation

Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Phase (24h after last challenge) sensitization Sensitize mice with allergen (e.g., Ovalbumin/Alum) intraperitoneally on days 0 and 14 challenge Challenge mice with aerosolized allergen (e.g., Ovalbumin) on days 21, 22, and 23 sensitization->challenge treatment Administer this compound or vehicle orally prior to each allergen challenge challenge->treatment balf Collect Bronchoalveolar Lavage Fluid (BALF) challenge->balf histology Perform lung histology to assess inflammation and mucus production challenge->histology treatment->challenge cell_count Perform differential cell counts (Eosinophils, Neutrophils, etc.) balf->cell_count cytokine Measure cytokine levels in BALF (e.g., IL-4, IL-5, IL-13) by ELISA balf->cytokine

Caption: Workflow for a murine model of allergic asthma to evaluate this compound efficacy.

Experimental Protocols

Human Whole Blood LTC4 Release Assay

Objective: To determine the in vitro potency of this compound in inhibiting LTC4 production in a physiologically relevant human matrix.

Materials:

  • Freshly drawn human whole blood from healthy volunteers (anticoagulated with heparin)

  • This compound

  • Calcium ionophore A23187 (stimulant)

  • RPMI 1640 medium

  • Methanol (B129727) (for cell lysis)

  • LTC4 ELISA kit

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Protocol:

  • Prepare serial dilutions of this compound in RPMI 1640 medium.

  • In a 96-well plate, add 10 µL of the this compound dilutions to triplicate wells. Include vehicle control wells (RPMI 1640 without inhibitor).

  • Add 180 µL of fresh human whole blood to each well.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 15 minutes.

  • Prepare a working solution of Calcium ionophore A23187 in RPMI 1640.

  • Add 10 µL of the A23187 solution to each well to a final concentration that elicits submaximal LTC4 release (concentration to be optimized, typically 1-10 µM). Include unstimulated control wells with no A23187.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

  • Stop the reaction by placing the plate on ice and centrifuging at 4°C to pellet the blood cells.

  • Carefully collect the plasma supernatant for LTC4 analysis.

  • To determine total LTC4 production, lyse the cell pellet with methanol and collect the lysate.

  • Quantify the LTC4 concentration in the plasma and cell lysate using a commercially available LTC4 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of LTC4 release for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

Objective: To evaluate the in vivo efficacy of this compound in reducing eosinophilic airway inflammation.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • This compound formulated for oral administration

  • Vehicle control

  • Aerosol delivery system

  • Phosphate-buffered saline (PBS)

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytology stains, ELISA kits for cytokines)

  • Formalin for tissue fixation

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge:

    • On days 21, 22, and 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes.

  • Treatment:

    • Administer this compound or vehicle orally to respective groups of mice 1 hour prior to each OVA challenge. The dose of this compound should be determined based on pharmacokinetic studies.

  • Analysis (24 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL):

      • Anesthetize the mice and cannulate the trachea.

      • Lavage the lungs with three separate 0.5 mL aliquots of ice-cold PBS.

      • Pool the BAL fluid and keep on ice.

    • Cell Analysis:

      • Centrifuge the BAL fluid to pellet the cells.

      • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

      • Prepare cytospin slides and stain with a differential staining solution (e.g., Wright-Giemsa) to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.

    • Cytokine Analysis:

      • Use the supernatant from the BAL fluid to measure the levels of key inflammatory cytokines such as IL-4, IL-5, and IL-13 using specific ELISA kits.

    • Lung Histology:

      • After BAL, perfuse the lungs with PBS and then inflate and fix with 10% buffered formalin.

      • Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.

Murine Mastoparan-Induced Skin Inflammation Model

Objective: To assess the in vivo efficacy of this compound in a model of mast cell-driven skin inflammation, which involves eosinophil infiltration.

Materials:

  • 6-8 week old mice (e.g., BALB/c)

  • Mastoparan (B549812)

  • This compound formulated for oral or topical administration

  • Vehicle control

  • Calipers for measuring ear thickness

  • Reagents for tissue homogenization and myeloperoxidase (MPO) assay

  • Histology supplies

Protocol:

  • Treatment:

    • Administer this compound or vehicle to the mice either orally or topically to the ear a specified time before the inflammatory challenge.

  • Induction of Inflammation:

    • Inject a solution of mastoparan intradermally into the ear pinna of the mice. The contralateral ear can be injected with saline as a control.

  • Assessment of Inflammation:

    • Ear Swelling: Measure the ear thickness using calipers at various time points after mastoparan injection (e.g., 1, 4, 8, and 24 hours). The change in ear thickness from baseline is a measure of edema.

    • Myeloperoxidase (MPO) Assay:

      • At the end of the experiment (e.g., 24 hours), euthanize the mice and collect the ear tissue.

      • Homogenize the tissue and perform an MPO assay to quantify neutrophil and eosinophil infiltration.

    • Histology:

      • Fix ear tissue in formalin, embed in paraffin, section, and stain with H&E to visualize the inflammatory infiltrate, including eosinophils.

Conclusion

This compound is a powerful research tool for dissecting the role of the LTC4 synthase pathway in eosinophil-driven inflammation. Its high potency and selectivity make it superior to previous LTC4S inhibitors. The protocols provided here offer a framework for researchers to utilize this compound in both in vitro and in vivo models to further understand the pathophysiology of eosinophilic diseases and to evaluate the therapeutic potential of targeting LTC4S. As more data on this compound becomes available, these application notes will be updated to provide the most current and comprehensive information for the scientific community.

References

GJG057: Application Notes for Human Whole Blood Leukotriene C4 Release Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GJG057 is a potent and highly selective inhibitor of leukotriene C4 (LTC4) synthase, an enzyme crucial in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1][2][3][4] CysLTs, including LTC4, LTD4, and LTE4, are powerful lipid mediators involved in the pathophysiology of type 2 inflammation, bronchoconstriction, and itch, making LTC4 synthase a compelling target for therapeutic intervention in allergic inflammatory diseases.[1] this compound has demonstrated significantly improved potency in a human whole blood LTC4 release assay compared to other clinical candidates, highlighting its potential in the development of novel anti-inflammatory therapies.[1][5][6]

This document provides detailed application notes and protocols for utilizing this compound in a human whole blood LTC4 release assay. It is intended to guide researchers in the accurate assessment of this compound's inhibitory activity and to provide a framework for similar investigations.

Data Presentation

The inhibitory potency of this compound on LTC4 release in human whole blood is summarized in the table below. This data highlights the compound's superior activity compared to the clinical candidate AZD9898.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Leukotriene C4 SynthaseHuman Whole Blood LTC4 Release Assay44 [1][2][3][4][5]
AZD9898Leukotriene C4 SynthaseHuman Whole Blood LTC4 Release Assay900[1][5][6]

Signaling Pathway of Leukotriene C4 Synthesis

The synthesis of Leukotriene C4 (LTC4) is a key component of the arachidonic acid cascade, primarily occurring in inflammatory cells such as mast cells, eosinophils, and monocytes.[1] The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate Leukotriene A4 (LTA4). LTC4 synthase, a glutathione (B108866) S-transferase, catalyzes the conjugation of LTA4 with glutathione to form LTC4.[1] this compound exerts its inhibitory effect at this critical step.

LTC4_Synthesis_Pathway cluster_enzymes Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimulus LTA4 Leukotriene A4 (LTA4) AA->LTA4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 cPLA2 cPLA2 cPLA2_pos cPLA2->cPLA2_pos FLAP FLAP FiveLO_pos FLAP->FiveLO_pos FiveLO 5-LO FiveLO->FiveLO_pos LTC4S LTC4 Synthase LTC4S->LTC4 This compound This compound This compound->LTC4S Inhibition GSH Glutathione (GSH) GSH->LTC4S cPLA2_pos->Membrane FiveLO_pos->AA

Caption: Signaling pathway of Leukotriene C4 (LTC4) synthesis and the inhibitory action of this compound.

Experimental Protocols

The following is a representative protocol for a human whole blood LTC4 release assay to evaluate the inhibitory activity of compounds like this compound.

1. Materials and Reagents

  • This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • Human Whole Blood: Collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).

  • Stimulation Agent: Calcium ionophore A23187.

  • Culture Media: RPMI 1640 or similar.

  • LTC4 ELISA Kit: Commercially available enzyme-linked immunosorbent assay kit for the quantification of LTC4.

  • Phosphate Buffered Saline (PBS)

  • Stop Solution (e.g., EDTA in PBS)

  • Microplates: 96-well plates.

  • General laboratory equipment: Pipettes, centrifuges, incubators, plate readers.

2. Experimental Workflow

The overall workflow for the assay involves blood collection, incubation with the inhibitor and stimulant, sample processing, and quantification of LTC4 release.

Experimental_Workflow start Start blood_collection Collect Heparinized Human Whole Blood start->blood_collection dilution Dilute Blood with Culture Media blood_collection->dilution preincubation Pre-incubate with This compound or Vehicle dilution->preincubation stimulation Stimulate with Calcium Ionophore A23187 preincubation->stimulation incubation Incubate at 37°C stimulation->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction centrifugation Centrifuge to Separate Plasma stop_reaction->centrifugation plasma_collection Collect Supernatant (Plasma) centrifugation->plasma_collection elisa Quantify LTC4 using ELISA plasma_collection->elisa data_analysis Data Analysis (IC50 Determination) elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for the human whole blood LTC4 release assay.

3. Detailed Assay Protocol

  • Blood Collection and Preparation:

    • Collect fresh human whole blood from healthy donors into tubes containing heparin.

    • It is recommended to use the blood within 2 hours of collection.

    • Dilute the whole blood 1:4 with pre-warmed culture media (e.g., RPMI 1640).

  • Compound Incubation:

    • Add diluted this compound solutions to the wells of a 96-well plate to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

    • Add the diluted whole blood to the wells containing the compound or vehicle.

    • Pre-incubate the plate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.

  • Stimulation of LTC4 Release:

    • Prepare a working solution of the calcium ionophore A23187. The optimal concentration should be determined, but a final concentration of 10 µM is a common starting point.

    • Add the A23187 solution to the wells to initiate LTC4 release.

    • Incubate the plate for an additional 30 minutes at 37°C.

  • Sample Collection and Processing:

    • Stop the reaction by adding a stop solution (e.g., EDTA) and placing the plate on ice.

    • Centrifuge the plate to pellet the blood cells (e.g., 1000 x g for 10 minutes at 4°C).

    • Carefully collect the supernatant (plasma) for LTC4 analysis. Samples can be stored at -80°C if not analyzed immediately.

  • Quantification of LTC4 by ELISA:

    • Quantify the concentration of LTC4 in the plasma samples using a commercial LTC4 ELISA kit.

    • Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis

  • Calculate the concentration of LTC4 in each sample based on the standard curve generated from the ELISA.

  • Determine the percentage of inhibition of LTC4 release for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationship of this compound's Action

The following diagram illustrates the logical steps from cellular stimulation to the inhibitory effect of this compound on the final product, LTC4.

GJG057_Logic stimulus Cellular Stimulus (e.g., Calcium Ionophore) aa_release Arachidonic Acid Release stimulus->aa_release lta4_synthesis LTA4 Synthesis aa_release->lta4_synthesis ltc4_synthesis LTC4 Synthesis (via LTC4 Synthase) lta4_synthesis->ltc4_synthesis ltc4_release LTC4 Release ltc4_synthesis->ltc4_release This compound This compound inhibition Inhibition of LTC4 Synthase This compound->inhibition inhibition->ltc4_synthesis

Caption: Logical flow of this compound's inhibitory action on the LTC4 release pathway.

Conclusion

This compound is a valuable research tool for investigating the role of LTC4 synthase in inflammatory processes. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in a human whole blood LTC4 release assay. Accurate and consistent application of these methods will be crucial in further elucidating the therapeutic potential of LTC4 synthase inhibition.

References

Protocol for Topical Application of GJG057 in Skin Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

GJG057 is a potent and highly selective inhibitor of leukotriene C4 synthase (LTC4S), a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1][2][3] CysLTs, including LTC4, LTD4, and LTE4, are powerful lipid mediators that play a crucial role in orchestrating inflammatory responses, particularly in allergic inflammatory diseases. By inhibiting LTC4S, this compound effectively reduces the production of these pro-inflammatory mediators, making it a promising therapeutic candidate for skin inflammation. Preclinical studies have demonstrated the efficacy of this compound in a mastoparan-induced skin challenge model, and its potential as a topical treatment is currently under evaluation.[1]

This document provides a detailed protocol for the topical application of this compound in established mouse models of skin inflammation. The protocols are designed to offer a framework for researchers to investigate the anti-inflammatory properties of this compound.

Mechanism of Action

This compound targets and inhibits the enzyme leukotriene C4 synthase (LTC4S). LTC4S catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (B108866) (GSH) to produce LTC4. LTC4 is subsequently converted to LTD4 and LTE4. These cysteinyl leukotrienes then bind to their respective receptors (CysLT1R and CysLT2R) on various immune and stromal cells, triggering a cascade of pro-inflammatory events, including increased vascular permeability, edema, and recruitment of inflammatory cells. By inhibiting LTC4S, this compound blocks the production of all CysLTs, thereby attenuating the inflammatory response.

Signaling Pathway of Leukotriene C4 Synthase and Inhibition by this compound

Leukotriene C4 Synthesis and this compound Inhibition Pathway AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP activates FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO activates LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 converts LTC4S Leukotriene C4 Synthase (LTC4S) LTA4->LTC4S substrate LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 produces This compound This compound This compound->LTC4S inhibits LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 converted to CysLT2R CysLT2 Receptor LTC4->CysLT2R binds to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 converted to CysLT1R CysLT1 Receptor LTD4->CysLT1R binds to Inflammation Inflammatory Response (Edema, Cell Infiltration) CysLT1R->Inflammation CysLT2R->Inflammation

Caption: this compound inhibits LTC4S, blocking the synthesis of pro-inflammatory cysteinyl leukotrienes.

Experimental Protocols

Two common and well-characterized murine models of skin inflammation are presented here as examples for evaluating the topical efficacy of this compound.

Protocol 1: Mastoparan-Induced Acute Skin Inflammation

Mastoparan (B549812), a peptide from wasp venom, induces mast cell degranulation and a rapid inflammatory response, making it a suitable model for studying acute inflammation and the effects of mast cell stabilizers and anti-inflammatory agents.

Experimental Workflow for Mastoparan-Induced Skin Inflammation

Workflow for Mastoparan-Induced Skin Inflammation Model cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Evaluation Phase Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Topical_Application Topical Application (Vehicle or this compound) Grouping->Topical_Application Mastoparan_Injection Intradermal Injection of Mastoparan Topical_Application->Mastoparan_Injection Ear_Thickness Measure Ear Thickness (e.g., 0, 1, 4, 24h post-injection) Mastoparan_Injection->Ear_Thickness Tissue_Collection Tissue Collection (Skin Biopsies) Ear_Thickness->Tissue_Collection Analysis Histology & Cytokine Analysis (e.g., H&E, ELISA) Tissue_Collection->Analysis

Caption: Experimental workflow for the mastoparan-induced acute skin inflammation model.

Materials:

  • This compound

  • Vehicle (e.g., acetone:olive oil 4:1, or a cream base)

  • Mastoparan (from Vespula lewisii)

  • Phosphate-buffered saline (PBS)

  • 8-10 week old male BALB/c mice

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Acclimatize mice for at least 7 days with free access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle control

    • This compound (low dose, e.g., 0.1% w/v)

    • This compound (high dose, e.g., 1% w/v)

    • Positive control (e.g., a known topical anti-inflammatory agent)

  • Topical Application:

    • Thirty minutes prior to induction, topically apply 20 µL of the vehicle, this compound solution, or positive control to the dorsal and ventral surfaces of the right ear. The left ear will serve as an untreated control.

  • Induction of Inflammation:

    • Anesthetize the mice.

    • Inject 20 µL of mastoparan solution (e.g., 100 µg/mL in PBS) intradermally into the right ear.

  • Evaluation of Inflammation:

    • Measure the thickness of both ears using digital calipers at baseline (0 hours) and at various time points post-injection (e.g., 1, 4, and 24 hours).

    • At the end of the experiment (e.g., 24 hours), euthanize the mice and collect ear tissue for further analysis.

  • Data Analysis:

    • Ear Swelling: Calculate the change in ear thickness (Δ thickness = thickness at time x - thickness at time 0).

    • Histology: Fix ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess edema and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

Protocol 2: DNFB-Induced Contact Hypersensitivity (CHS)

This model mimics allergic contact dermatitis and involves a sensitization and a challenge phase, resulting in a T-cell mediated inflammatory response.

Experimental Workflow for DNFB-Induced Contact Hypersensitivity

Workflow for DNFB-Induced Contact Hypersensitivity Model cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Evaluation Phase Day0 Day 0: Apply 0.5% DNFB to shaved abdomen Day5 Day 5: Challenge right ear with 0.2% DNFB Day0->Day5 Treatment Topical Application of Vehicle or this compound (e.g., daily from Day 5) Day5->Treatment Day6_7 Measure Ear Thickness (24h and 48h post-challenge) Treatment->Day6_7 Tissue_Collection Tissue Collection (Ear and Lymph Nodes) Day6_7->Tissue_Collection Analysis Histology, Cytokine Analysis, and Flow Cytometry Tissue_Collection->Analysis

Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.

Materials:

  • This compound

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (4:1 v/v)

  • 8-10 week old male C57BL/6 mice

  • Digital calipers

Procedure:

  • Sensitization (Day 0):

    • Shave the abdomens of the mice.

    • Apply 25 µL of 0.5% DNFB in acetone:olive oil (4:1) to the shaved abdomen.

  • Challenge (Day 5):

    • Measure the baseline thickness of the right and left ears.

    • Apply 20 µL of 0.2% DNFB in acetone:olive oil (4:1) to the dorsal and ventral surfaces of the right ear. The left ear serves as a control.

  • Topical Treatment (Starting on Day 5):

    • Immediately after the challenge, and daily thereafter, topically apply 20 µL of the vehicle or this compound solution to the right ear.

  • Evaluation of Inflammation (Day 6 and 7):

    • Measure ear thickness 24 and 48 hours after the challenge.

  • Data Analysis:

    • Ear Swelling: Calculate as described in Protocol 1.

    • Histology: Assess epidermal hyperplasia, and immune cell infiltration in H&E stained ear sections.

    • Immunological Analysis: Analyze draining lymph nodes for T-cell populations and activation markers using flow cytometry. Measure cytokine levels in the ear tissue.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Topical this compound on Mastoparan-Induced Ear Swelling

Treatment GroupNBaseline Ear Thickness (mm)Ear Swelling at 1h (mm)Ear Swelling at 4h (mm)Ear Swelling at 24h (mm)
Vehicle Control8Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (0.1%)8Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1%)8Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control8Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of Topical this compound on Inflammatory Cytokine Levels in Ear Tissue (Mastoparan Model)

Treatment GroupNTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
Vehicle Control8Mean ± SEMMean ± SEM
This compound (0.1%)8Mean ± SEMMean ± SEM
This compound (1%)8Mean ± SEMMean ± SEM
Positive Control8Mean ± SEMMean ± SEM

Table 3: Effect of Topical this compound on DNFB-Induced Ear Swelling

Treatment GroupNEar Swelling at 24h (mm)Ear Swelling at 48h (mm)
Vehicle Control8Mean ± SEMMean ± SEM
This compound (0.1%)8Mean ± SEMMean ± SEM
This compound (1%)8Mean ± SEMMean ± SEM
Positive Control8Mean ± SEMMean ± SEM

Note: The specific concentrations of this compound, the exact composition of the vehicle, and the frequency of application for optimal efficacy are not publicly available and would need to be determined empirically. The provided protocols and tables are templates based on standard models of skin inflammation.

References

GJG057: A Potent and Selective Tool for Interrogating the Cysteinyl Leukotriene Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GJG057 is a potent, selective, and orally active inhibitor of leukotriene C4 synthase (LTC4S). By specifically targeting LTC4S, this compound serves as an invaluable tool for elucidating the role of the cysteinyl leukotriene (CysLT) pathway in various physiological and pathophysiological processes. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful lipid mediators implicated in the pathogenesis of inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis. This compound allows for the precise dissection of the CysLT synthesis pathway, enabling a deeper understanding of its contribution to disease and the identification of novel therapeutic strategies. These application notes provide detailed protocols for the use of this compound in in vitro and in vivo experimental systems to probe the CysLT pathway.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency.

CompoundTargetAssayIC50 (nM)Reference
This compound LTC4S Human Whole Blood LTC4 Release Assay 44 [1][2]

Signaling Pathways

The cysteinyl leukotriene pathway is initiated by the synthesis of LTC4 from LTA4 and glutathione, a reaction catalyzed by LTC4S. LTC4 is then sequentially converted to LTD4 and LTE4. These CysLTs exert their biological effects by binding to and activating two distinct G protein-coupled receptors: the high-affinity LTD4 receptor, CysLT1R, and the LTC4/LTD4 receptor, CysLT2R.

Cysteinyl Leukotriene Synthesis and Receptor Signaling

CysLT_Pathway cluster_synthesis CysLT Synthesis cluster_receptors CysLT Receptors & Signaling cluster_CysLT1R CysLT1R Signaling cluster_CysLT2R CysLT2R Signaling Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTC4S LTC4S LTA4->LTC4S + Glutathione LTC4 LTC4 LTC4S->LTC4 This compound This compound (Inhibitor) This compound->LTC4S LTD4 LTD4 LTC4->LTD4 γ-glutamyl transpeptidase LTE4 LTE4 LTD4->LTE4 Dipeptidase CysLT1R CysLT1R LTD4->CysLT1R Gq Gq CysLT1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC activation IP3_DAG->Ca_PKC Downstream_CysLT1R Inflammation Bronchoconstriction Cell Proliferation Ca_PKC->Downstream_CysLT1R LTC4_LTD4 LTC4 / LTD4 CysLT2R CysLT2R LTC4_LTD4->CysLT2R Gq_Gi Gq / Gi CysLT2R->Gq_Gi MAPK_NFkB MAPK & NF-κB Pathways Gq_Gi->MAPK_NFkB Downstream_CysLT2R Inflammation Vasodilation Cytokine Release MAPK_NFkB->Downstream_CysLT2R

Caption: this compound inhibits LTC4S, blocking CysLT synthesis and subsequent receptor signaling.

Experimental Protocols

In Vitro Assay: Human Whole Blood LTC4 Release Assay

This assay measures the ability of this compound to inhibit the production of LTC4 in a physiologically relevant human whole blood system.

Materials:

  • Freshly drawn human whole blood (anticoagulant: heparin)

  • This compound

  • Calcium ionophore A23187 (stimulant)

  • Phosphate-buffered saline (PBS)

  • Methanol (for reaction quenching)

  • LTC4 ELISA kit

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in PBS to achieve the desired final concentrations.

  • Blood Aliquoting: Aliquot 490 µL of fresh human whole blood into 1.5 mL microcentrifuge tubes.

  • Pre-incubation with this compound: Add 5 µL of the diluted this compound solutions (or vehicle control) to the blood aliquots. Gently mix and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add 5 µL of calcium ionophore A23187 (final concentration 10 µM) to each tube to stimulate LTC4 production.

  • Incubation: Incubate the samples for 30 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 500 µL of ice-cold methanol.

  • Sample Processing: Vortex the samples and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cells and proteins.

  • LTC4 Measurement: Carefully collect the supernatant and measure the LTC4 concentration using a commercially available LTC4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of LTC4 release for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Model: Mastoparan-Induced Skin Inflammation in Mice

This model assesses the anti-inflammatory effects of this compound in an acute model of skin inflammation.

Materials:

  • BALB/c mice (6-8 weeks old)

  • This compound

  • Mastoparan (B549812)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Saline

  • Calipers for measuring ear thickness

Protocol:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • This compound Administration: Administer this compound (e.g., 1-30 mg/kg) or vehicle orally to the mice 1 hour before the induction of inflammation.

  • Induction of Inflammation: Inject 20 µL of mastoparan solution (1 mg/mL in saline) intradermally into the right ear of each mouse. Inject 20 µL of saline into the left ear as a control.

  • Measurement of Ear Edema: Measure the thickness of both ears using calipers at various time points (e.g., 1, 4, 8, and 24 hours) after the mastoparan injection.

  • Data Analysis: Calculate the increase in ear thickness for each mouse by subtracting the pre-injection measurement from the post-injection measurements. Compare the increase in ear thickness between the this compound-treated and vehicle-treated groups.

In Vivo Model: Ovalbumin-Induced Murine Asthma Model

This model evaluates the efficacy of this compound in a well-established model of allergic airway inflammation.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • This compound

  • Vehicle for this compound

  • Saline

  • Whole-body plethysmography system for measuring airway hyperresponsiveness

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)

  • Histology supplies

Protocol:

  • Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of saline.

  • This compound Administration: From day 21 to 27, administer this compound (e.g., 1-30 mg/kg) or vehicle orally to the mice 1 hour before each OVA challenge.

  • Airway Challenge: On days 25, 26, and 27, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.

  • Measurement of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, assess AHR to increasing concentrations of methacholine (B1211447) using a whole-body plethysmography system.

  • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform BAL by instilling and retrieving 1 mL of PBS through a tracheal cannula.

  • BAL Fluid Analysis: Determine the total and differential cell counts in the BAL fluid. Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.

  • Lung Histology: Perfuse the lungs with formalin and embed in paraffin. Prepare lung sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

  • Data Analysis: Compare AHR, BAL fluid cell counts, cytokine levels, and histological scores between the this compound-treated and vehicle-treated groups.

Experimental Workflow

The following diagram illustrates a general workflow for characterizing a CysLT pathway inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Target_Binding Target Engagement Assay (e.g., LTC4S activity assay) Cellular_Assay Cell-Based Functional Assay (e.g., Human Whole Blood LTC4 Release) Target_Binding->Cellular_Assay Confirm cellular activity Selectivity_Panel Selectivity Profiling (against related enzymes/receptors) Cellular_Assay->Selectivity_Panel Assess specificity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Panel->PK_PD Lead candidate selection Efficacy_Models Disease Models of Efficacy (e.g., Asthma, Skin Inflammation) PK_PD->Efficacy_Models Establish dose-response Tox_Safety Toxicology & Safety Assessment Efficacy_Models->Tox_Safety Evaluate therapeutic potential

Caption: A streamlined workflow for characterizing CysLT pathway inhibitors from in vitro to in vivo.

References

Application Notes and Protocols for GJG057: In Vitro Cell Permeability and Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cell permeability and cellular uptake characteristics of GJG057, a selective and orally active inhibitor of leukotriene C4 synthase (LTC4S).[1][2] The information is based on the primary publication by Thoma G, et al., "Discovery of this compound, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase". While specific quantitative data on the in vitro cell permeability and uptake of this compound are not detailed in the primary publication, this document outlines the standard experimental protocols used to characterize such compounds.

Introduction to this compound

This compound is a potent inhibitor of LTC4S, an enzyme crucial for the production of cysteinyl leukotrienes, which are key mediators in inflammatory responses.[1][2] As an orally active compound, this compound is designed to be absorbed through the gastrointestinal tract, necessitating good cell permeability to reach its intracellular target. Understanding the permeability and uptake dynamics of this compound is therefore critical for its development as a therapeutic agent.

Assessment of Cell Permeability

To evaluate the passive diffusion of this compound across biological membranes, two standard in vitro assays are recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput screening method that predicts the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

Table 1: Expected Data from PAMPA Assay for this compound

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
This compound--
High Permeability Control> 10High
Low Permeability Control< 1Low

Protocol 1: PAMPA Assay

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High and low permeability control compounds

  • Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Procedure:

  • Prepare the donor solution by diluting the this compound stock solution and control compounds in PBS to the desired final concentration (e.g., 100 µM).

  • Add the donor solution to the donor wells of the PAMPA plate.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]D, equilibrium)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Filter area

    • t = Incubation time

    • [C]A = Compound concentration in the acceptor well

    • [C]D, equilibrium = Equilibrium compound concentration in the donor well

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (this compound in PBS) add_solutions Add Solutions to PAMPA Plate prep_donor->add_solutions prep_acceptor Prepare Acceptor Solution (PBS) prep_acceptor->add_solutions incubate Incubate at Room Temp add_solutions->incubate measure_conc Measure Concentrations (Donor & Acceptor) incubate->measure_conc calc_papp Calculate Papp measure_conc->calc_papp

Figure 1: Workflow for the PAMPA Assay.
Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters, providing a more biologically relevant model of intestinal absorption.

Table 2: Expected Data from Caco-2 Permeability Assay for this compound

DirectionCompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
Apical to Basolateral (A-B)This compound--
Basolateral to Apical (B-A)This compound-
A-BHigh Permeability Control (e.g., Propranolol)> 20< 2
A-BLow Permeability Control (e.g., Atenolol)< 5< 2
B-AEfflux Substrate Control (e.g., Digoxin)-> 2

Protocol 2: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Control compounds

  • Transepithelial electrical resistance (TEER) meter

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for monolayer formation and differentiation.

  • Monitor the integrity of the cell monolayer by measuring the TEER values. Monolayers with TEER values > 250 Ω·cm² are typically used.

  • Wash the cell monolayers with pre-warmed HBSS.

  • For A-B permeability, add the this compound or control compound solution in HBSS to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

  • For B-A permeability, add the compound solution to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the acceptor compartment and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the donor compartment.

  • Analyze the concentration of the compounds in all samples by LC-MS/MS.

  • Calculate the Papp value and the efflux ratio.

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days seed_cells->culture_cells check_teer Monitor Monolayer Integrity (TEER) culture_cells->check_teer add_compound_ab Add this compound to Apical Side (A-B) check_teer->add_compound_ab add_compound_ba Add this compound to Basolateral Side (B-A) check_teer->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect Samples from Acceptor Compartment incubate->collect_samples analyze_conc Analyze Concentrations (LC-MS/MS) collect_samples->analyze_conc calc_papp Calculate Papp & Efflux Ratio analyze_conc->calc_papp

Figure 2: Caco-2 Permeability Assay Workflow.

Assessment of Cellular Uptake

Cellular uptake studies are essential to confirm that this compound can enter target cells to inhibit LTC4S. Fluorescence microscopy and flow cytometry are powerful techniques for visualizing and quantifying cellular uptake.

Cellular Uptake by Fluorescence Microscopy

This method allows for the qualitative and semi-quantitative visualization of the intracellular localization of this compound, assuming it possesses intrinsic fluorescence or is tagged with a fluorescent probe.

Protocol 3: Fluorescence Microscopy for Cellular Uptake

Materials:

  • Target cells (e.g., a cell line expressing LTC4S)

  • Cell culture plates with glass coverslips

  • This compound (fluorescently labeled, if necessary)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for different durations. Include an untreated control.

  • After treatment, wash the cells with PBS to remove extracellular compound.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope with appropriate filter sets for this compound's fluorophore and DAPI.

  • Capture images and analyze the intracellular distribution of this compound.

Microscopy_Workflow seed_cells Seed Cells on Coverslips treat_cells Treat with this compound seed_cells->treat_cells wash_cells Wash with PBS treat_cells->wash_cells fix_cells Fix with Paraformaldehyde wash_cells->fix_cells stain_nuclei Stain Nuclei (DAPI) fix_cells->stain_nuclei mount_slides Mount Coverslips stain_nuclei->mount_slides visualize Visualize under Fluorescence Microscope mount_slides->visualize

Figure 3: Cellular Uptake Analysis by Fluorescence Microscopy.
Cellular Uptake by Flow Cytometry

Flow cytometry provides a quantitative measure of this compound uptake in a large cell population, offering statistically robust data.

Table 3: Expected Data from Flow Cytometry for this compound Uptake

TreatmentMean Fluorescence Intensity (MFI)% Positive Cells
Untreated ControlBaseline< 1%
This compound (Concentration 1, Time 1)--
This compound (Concentration 2, Time 2)--

Protocol 4: Flow Cytometry for Cellular Uptake

Materials:

  • Target cells

  • Cell culture medium

  • This compound (fluorescently labeled, if necessary)

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry buffer (e.g., PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Culture cells to a sufficient density.

  • Treat the cells with different concentrations of this compound for various time points.

  • Harvest the cells (by trypsinization for adherent cells or centrifugation for suspension cells).

  • Wash the cells twice with ice-cold PBS to remove any unbound compound.

  • Resuspend the cells in flow cytometry buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.

  • Record data for at least 10,000 events per sample.

  • Analyze the data to determine the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.

Flow_Cytometry_Workflow culture_cells Culture Target Cells treat_cells Treat with this compound culture_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_cells Resuspend in Flow Cytometry Buffer wash_cells->resuspend_cells analyze_cells Analyze on Flow Cytometer resuspend_cells->analyze_cells data_analysis Determine MFI and % Positive Cells analyze_cells->data_analysis

Figure 4: Quantitative Cellular Uptake Analysis by Flow Cytometry.

Signaling Pathway Context

This compound targets the leukotriene synthesis pathway. Understanding this pathway is crucial for interpreting the functional consequences of its cellular uptake and target engagement.

Leukotriene_Pathway cluster_cyslts Arachidonic_Acid Arachidonic Acid FLAP 5-LOX-activating protein (FLAP) Arachidonic_Acid->FLAP _5LOX 5-Lipoxygenase (5-LOX) FLAP->_5LOX LTA4 Leukotriene A4 (LTA4) _5LOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S Leukotriene C4 Synthase (LTC4S) LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 This compound This compound This compound->LTC4S LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes LTE4 Leukotriene E4 (LTE4) LTD4->LTE4

Figure 5: this compound Inhibition of the Leukotriene Synthesis Pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the in vitro cell permeability and cellular uptake of this compound. While specific experimental data for this compound is not publicly available, the described methodologies are the industry standard for evaluating these critical drug-like properties. Successful passage through these assays is a key step in the preclinical development of orally administered drugs like this compound.

References

Troubleshooting & Optimization

Troubleshooting GJG057 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GJG057. The information below addresses common challenges related to the solubility of this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO first.

Q2: I am observing precipitation or cloudiness when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue and typically indicates that the aqueous solubility of this compound has been exceeded. While this compound dissolves well in DMSO, its solubility in aqueous solutions is limited. When the DMSO stock is diluted into a buffer, the this compound may precipitate out of the solution.

Q3: How can I prevent this compound from precipitating when preparing my working solution in an aqueous buffer?

A3: To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in your aqueous working solution is sufficient to maintain the solubility of this compound. Additionally, consider the following:

  • Final DMSO Concentration: Maintain a final DMSO concentration in your experimental medium that is high enough to keep this compound in solution at the desired final concentration. You may need to perform a solubility test to determine the optimal DMSO concentration for your specific aqueous buffer and this compound concentration.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Vortexing/Mixing: Ensure thorough mixing immediately after diluting the DMSO stock into the aqueous buffer.

Q4: What is the maximum recommended storage time for this compound solutions?

A4: this compound powder can be stored at -20°C for 3 years.[1] Once dissolved in a solvent, stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1]

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot issues with this compound solubility.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has poor solubility in aqueous solutions.Do not attempt to dissolve this compound powder directly in an aqueous buffer. First, prepare a stock solution in 100% DMSO.
A precipitate forms immediately upon diluting the DMSO stock solution into the aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Decrease the final concentration of this compound in your working solution.2. Increase the final percentage of DMSO in your working solution.3. Perform a solubility test to determine the maximum achievable concentration in your specific buffer.
The solution appears cloudy or hazy after dilution. Micro-precipitation of this compound is occurring.1. Increase the vortexing time after dilution.2. Briefly sonicate the final working solution. Note that sonication may generate heat, so use it cautiously with temperature-sensitive samples. The use of ultrasonic treatment is sometimes necessary to fully dissolve this compound in DMSO.[1]
The this compound precipitates out of the solution over time during the experiment. The working solution is not stable at the experimental temperature or conditions.1. Prepare fresh working solutions immediately before use.2. Ensure the final DMSO concentration is adequate to maintain solubility throughout the experiment's duration and at the experimental temperature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous or newly opened, high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[1]

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro or in vivo experiments.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Procedure:

  • Determine the desired final concentration of this compound and the final percentage of DMSO for your experiment.

  • Calculate the volume of the this compound DMSO stock solution and the aqueous buffer needed.

  • Add the required volume of the aqueous buffer to a sterile tube.

  • While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.

  • Continue to vortex for at least 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately for your experiment.

Visual Aids

GJG057_Solubility_Troubleshooting start Start: Need to prepare This compound aqueous solution dissolve_direct Attempt to dissolve this compound powder directly in aqueous buffer? start->dissolve_direct insoluble Result: Insolubility/ Precipitation dissolve_direct->insoluble Yes prepare_stock Prepare a stock solution in 100% DMSO dissolve_direct->prepare_stock No no_direct No yes_direct Yes insoluble->prepare_stock dilute_stock Dilute DMSO stock into aqueous buffer prepare_stock->dilute_stock observe_precipitate Observe precipitation upon dilution? dilute_stock->observe_precipitate solution_clear Solution is clear. Proceed with experiment. observe_precipitate->solution_clear No troubleshoot Troubleshoot: - Decrease final this compound concentration - Increase final DMSO concentration - Check buffer pH and composition observe_precipitate->troubleshoot Yes no_precipitate No yes_precipitate Yes troubleshoot->dilute_stock Re-attempt dilution

Caption: Troubleshooting workflow for this compound insolubility.

Quantitative Data Summary

Solvent Concentration Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL (109.55 mM)Ultrasonic treatment may be required. Use of newly opened DMSO is recommended as it is hygroscopic.[1]

This compound Signaling Pathway Context

This compound is a selective inhibitor of leukotriene C4 synthase (LTC4S).[1][2][3][4] LTC4S is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are inflammatory mediators.[2][4] By inhibiting LTC4S, this compound blocks the production of LTC4 and subsequent CysLTs, thereby exerting its anti-inflammatory effects.[1][2]

GJG057_Pathway AA Arachidonic Acid FLAP 5-LOX-activating protein (FLAP) AA->FLAP LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTC4S Leukotriene C4 Synthase (LTC4S) LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs Inflammation Inflammatory Response CysLTs->Inflammation This compound This compound This compound->LTC4S Inhibition

Caption: this compound mechanism of action in the leukotriene pathway.

References

How to minimize GJG057 degradation in experimental setups?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of GJG057 in experimental setups. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective inhibitor of leukotriene C4 synthase (LTC4S).[1] LTC4S is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are lipid mediators that play a crucial role in type 2 inflammation, bronchoconstriction, and itch.[2] By inhibiting LTC4S, this compound effectively reduces the production of these pro-inflammatory mediators. This compound has shown efficacy in preclinical models of asthma and skin inflammation.[2]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical to prevent the degradation of this compound. Based on supplier recommendations, the following storage conditions are advised:

  • Short-term storage: For use within a few days to weeks, store at 0-4°C in a dry, dark environment.[3]

  • Long-term storage: For periods of months to years, store at -20°C.[3][4]

  • Stock solutions: Prepared stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][4]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo experiments, further dilution in appropriate vehicles is necessary.

Q4: Are there any known incompatibilities of this compound with common lab materials?

A4: While specific incompatibility studies for this compound are not widely published, it is good laboratory practice to use high-quality, inert materials such as glass or polypropylene (B1209903) for storage and handling of stock solutions to minimize the risk of adsorption or reaction with the container surface.

Troubleshooting Guide

Issue 1: I am observing lower than expected potency or inconsistent results in my experiments.

  • Possible Cause 1: this compound Degradation. Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration and potency.

    • Solution: Review your storage and handling procedures. Ensure that the compound and its stock solutions are stored at the recommended temperatures and protected from light.[3] Avoid multiple freeze-thaw cycles by preparing and using aliquots.[1][4]

  • Possible Cause 2: Incorrect Solution Preparation. Errors in weighing the compound or in solvent volume can lead to inaccurate concentrations.

    • Solution: Calibrate your balance regularly. Use precise pipetting techniques to prepare stock solutions. It is advisable to prepare fresh dilutions for each experiment from a properly stored stock solution.

  • Possible Cause 3: Experimental System Variability. Biological systems can have inherent variability.

    • Solution: Ensure your experimental model is well-characterized and standardized. Include appropriate positive and negative controls in every experiment to monitor for variability.

Issue 2: I am unsure about the stability of this compound in my experimental buffer or media.

  • Possible Cause: pH or Component-driven Degradation. The stability of a compound can be influenced by the pH and composition of the aqueous solution. While specific data for this compound is limited, compounds with similar chemical features can be susceptible to hydrolysis at extreme pH values.

    • Solution: Whenever possible, prepare fresh working solutions of this compound in your experimental buffer or media immediately before use. If the solution needs to be prepared in advance, conduct a small-scale pilot experiment to assess the stability of this compound in your specific buffer over the intended duration of the experiment. This can be done by comparing the biological activity of a freshly prepared solution with one that has been incubated in the buffer for the same duration as your experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage TypeTemperatureDurationRecommendations
Solid Compound (Short-term) 0 - 4°CDays to WeeksKeep dry and protected from light.[3]
Solid Compound (Long-term) -20°CMonths to YearsKeep dry and protected from light.[3]
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][4]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Disclaimer: The following are representative protocols. The specific protocols for this compound from the primary literature are not publicly available. Researchers should optimize these protocols for their specific experimental conditions and consult the primary publication (Thoma G, et al., J Med Chem. 2025 Feb 27;68(4):4721-4742) for further details.

Key Experiment 1: Inhibition of Leukotriene C4 Synthase (LTC4S) in a Cell-Based Assay

  • Objective: To determine the in vitro potency of this compound in inhibiting LTC4S activity.

  • Methodology:

    • Cell Culture: Utilize a cell line that expresses LTC4S, such as human monocytic cell lines (e.g., U937) or HEK293 cells transfected with LTC4S.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations.

    • Cell Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30-60 minutes).

    • Stimulation: Induce the production of leukotrienes by stimulating the cells with a suitable agonist, such as calcium ionophore A23187.

    • LTC4 Measurement: After stimulation, collect the cell supernatant. Quantify the amount of LTC4 produced using a commercially available ELISA kit or by LC-MS/MS.

    • Data Analysis: Plot the LTC4 concentration against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Key Experiment 2: Murine Model of Allergic Asthma

  • Objective: To evaluate the in vivo efficacy of this compound in reducing airway inflammation.

  • Methodology:

    • Sensitization: Sensitize mice (e.g., BALB/c strain) to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide.

    • Challenge: After the sensitization period, challenge the mice with the same allergen, usually via intranasal or aerosol administration, to induce an asthmatic response.

    • This compound Administration: Administer this compound or vehicle to the mice at a specified dose and route (e.g., oral gavage) at a set time before the allergen challenge.

    • Assessment of Airway Inflammation: At a predetermined time point after the final challenge, assess the degree of airway inflammation. This can include:

      • Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cells (e.g., eosinophils, neutrophils).

      • Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.

      • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

Mandatory Visualizations

GJG057_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX/FLAP LTC4S Leukotriene C4 Synthase (LTC4S) LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 + Glutathione This compound This compound This compound->LTC4S LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT_Receptors CysLT Receptors LTC4->CysLT_Receptors LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT_Receptors LTE4->CysLT_Receptors Inflammation Inflammation Bronchoconstriction Itch CysLT_Receptors->Inflammation

Caption: this compound inhibits LTC4S in the cysteinyl leukotriene pathway.

Experimental_Workflow Start Start: Prepare this compound Stock Solution (-20°C or -80°C) Prepare_Working Prepare Fresh Working Solution Start->Prepare_Working In_Vitro In Vitro Experiment (e.g., Cell-based Assay) Prepare_Working->In_Vitro In_Vivo In Vivo Experiment (e.g., Animal Model) Prepare_Working->In_Vivo Pre_incubation Pre-incubate Cells with this compound In_Vitro->Pre_incubation Administration Administer this compound to Animals In_Vivo->Administration Stimulation Stimulate Leukotriene Production Pre_incubation->Stimulation Measurement Measure LTC4 Levels Stimulation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Challenge Induce Disease Model (e.g., Allergen Challenge) Administration->Challenge Assessment Assess Efficacy Endpoints Challenge->Assessment Assessment->Data_Analysis

Caption: General experimental workflow for using this compound.

References

Technical Support Center: GJG057 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GJG057 in preclinical animal models. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to address potential variability in the efficacy of this compound, a potent and highly selective inhibitor of leukotriene C4 synthase (LTC4S).

Troubleshooting Guide

This guide addresses common issues that may lead to variability in the efficacy of this compound in animal models of asthma and skin inflammation.

Issue Potential Cause Recommended Solution
Reduced or inconsistent efficacy in the murine asthma model Improper sensitization or challenge: Incorrect timing, dosage, or administration route of ovalbumin (OVA) can lead to a suboptimal inflammatory response.Ensure strict adherence to the validated OVA-induced asthma exacerbation model protocol. Sensitization is typically achieved by intraperitoneal injections of OVA with an adjuvant like alum, followed by repeated aerosol challenges with OVA to induce airway inflammation.[1][2]
Variability in animal strain, age, or sex: Different mouse strains can exhibit varying immune responses to allergens. Age and sex can also influence the severity of the inflammatory response.Use a consistent mouse strain known to be responsive in allergic asthma models, such as BALB/c mice.[1] Record and control for the age and sex of the animals in your experimental design.
Suboptimal this compound formulation or administration: Poor solubility or improper administration of this compound can lead to reduced bioavailability and efficacy.This compound is orally active.[2][3] Ensure the compound is properly formulated for oral gavage. For topical studies, appropriate vehicle selection is critical to ensure skin penetration.
Timing of this compound administration: The therapeutic window for LTC4S inhibition may be narrow.Administer this compound prior to the allergen challenge to ensure that the inhibitor is present at sufficient concentrations to block the synthesis of cysteinyl leukotrienes (CysLTs) during the inflammatory cascade.
High variability in the mastoparan-induced skin inflammation model Inconsistent mastoparan (B549812) dosage or injection volume: The degree of local inflammation is directly related to the amount of mastoparan administered.Use a calibrated Hamilton syringe for precise intradermal injections of mastoparan. Ensure the injection volume is consistent across all animals.
Variability in injection site: The thickness and vascularity of the skin can vary across different anatomical locations, affecting the inflammatory response.Administer the intradermal injection at a consistent, clearly defined anatomical site, such as the dorsal ear pinna or a shaved area of the back.
Measurement technique for inflammation: Subjective scoring of erythema and edema can introduce variability.Utilize quantitative methods to assess inflammation, such as measuring ear thickness with a digital caliper or quantifying inflammatory cell infiltration through histological analysis.
Unexpected off-target effects High dosage of this compound: While this compound is highly selective for LTC4S, very high concentrations could potentially interact with other targets.Perform a dose-response study to identify the lowest effective dose of this compound. Adhere to the recommended dose ranges from preclinical studies.
Difficulty in reproducing published results Differences in experimental conditions: Minor variations in housing, diet, or microbiome can influence inflammatory responses in animal models.Standardize environmental conditions for the animals as much as possible. Document all experimental parameters in detail to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of leukotriene C4 synthase (LTC4S).[1][2][3] LTC4S is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are powerful mediators of inflammation, bronchoconstriction, and itch.[1][2] By inhibiting LTC4S, this compound blocks the production of CysLTs, thereby reducing the inflammatory response.

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in a murine model of ovalbumin-induced asthma exacerbation and a mastoparan-induced skin challenge PK/PD model in mice.[1][2][3]

Q3: What is the potency of this compound compared to other LTC4S inhibitors?

A3: In a human whole blood LTC4 release assay, this compound (IC50 = 44 nM) was found to be approximately 20-fold more potent than the clinical candidate AZD9898 (IC50 = 900 nM).[1][2]

Q4: What are the key endpoints to measure the efficacy of this compound in the murine asthma model?

A4: Key efficacy endpoints in the OVA-induced asthma model include the analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (e.g., eosinophils, neutrophils), measurement of airway hyperresponsiveness, and histological examination of lung tissue for inflammation and mucus production.

Q5: How should this compound be prepared for in vivo administration?

A5: For oral administration, this compound should be formulated in a suitable vehicle. Specific formulation details can be found in the primary literature. For topical application, the choice of vehicle will be critical for skin penetration and efficacy.

Experimental Protocols

Murine Ovalbumin-Induced Asthma Exacerbation Model

This protocol is a generalized procedure based on common practices for inducing allergic airway inflammation. Specific details may be found in the primary publication by Thoma G, et al. (2025).

  • Animals: Female BALB/c mice (6-8 weeks old) are typically used.

  • Sensitization:

    • On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of saline.

  • Challenge:

    • From day 21 to 23, mice are challenged for 20 minutes each day with an aerosol of 1% OVA in saline using a nebulizer.

  • This compound Administration:

    • This compound is administered orally at the desired doses (e.g., 1, 3, 10, 30 mg/kg) one hour before each OVA challenge.

  • Endpoint Analysis (24 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined.

    • Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and mucus production.

    • Airway Hyperresponsiveness (AHR): AHR to methacholine (B1211447) can be measured using a whole-body plethysmograph.

Mastoparan-Induced Skin Inflammation Model

This protocol outlines a general procedure for inducing localized skin inflammation.

  • Animals: Male or female mice (e.g., BALB/c or C57BL/6, 8-10 weeks old) can be used.

  • This compound Administration:

    • This compound is administered orally at the desired doses at a specified time point before the mastoparan challenge.

  • Induction of Inflammation:

    • Mice are anesthetized.

    • A solution of mastoparan (e.g., 10 µg in 20 µL of saline) is injected intradermally into the dorsal side of the ear pinna. The contralateral ear receives a saline injection as a control.

  • Endpoint Analysis:

    • Ear Thickness: Ear swelling is measured using a digital caliper at various time points (e.g., 1, 4, 8, 24 hours) after the injection. The difference in thickness between the mastoparan-treated and saline-treated ears is calculated.

    • Histology: Ear tissue can be collected for histological analysis to assess edema and inflammatory cell infiltration.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound. Quantitative in vivo efficacy data should be referenced from the primary publication by Thoma G, et al. (2025) once available.

Table 1: In Vitro Potency of this compound

Assay This compound IC50 (nM) AZD9898 IC50 (nM)
Human Whole Blood LTC4 Release44900

Data sourced from Thoma G, et al. J Med Chem. 2025.[1][2]

Visualizations

This compound Mechanism of Action: Inhibition of the Leukotriene Pathway

GJG057_Mechanism Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 + Glutathione LTC4S Leukotriene C4 Synthase (LTC4S) This compound This compound This compound->LTC4S CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs Inflammation Inflammation, Bronchoconstriction, Itch CysLTs->Inflammation

Caption: this compound inhibits LTC4S, blocking the synthesis of pro-inflammatory leukotrienes.

Experimental Workflow: Murine Asthma Model

Asthma_Workflow Start Start Sensitization Sensitization (Days 0 & 14) OVA + Alum i.p. Start->Sensitization Challenge Aerosol Challenge (Days 21-23) 1% OVA Sensitization->Challenge Treatment This compound Administration (1 hr before each challenge) Challenge->Treatment Analysis Endpoint Analysis (24 hrs post-final challenge) Treatment->Analysis BALF BALF Analysis (Cell Counts) Analysis->BALF Histology Lung Histology Analysis->Histology AHR Airway Hyperresponsiveness Analysis->AHR End End BALF->End Histology->End AHR->End

Caption: Workflow for evaluating this compound efficacy in an OVA-induced murine asthma model.

References

Potential for GJG057 toxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GJG057

This technical support center provides guidance on assessing the potential for this compound toxicity in long-term cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and orally active inhibitor of leukotriene C4 synthase (LTC4S) with an IC50 of 44 nM.[1] LTC4S is an enzyme that catalyzes the production of leukotriene C4 (LTC4) from leukotriene A4 (LTA4) and glutathione.[2][3] Cysteinyl leukotrienes (CysLTs), which include LTC4 and its metabolites, are potent lipid mediators involved in inflammatory and allergic responses, such as bronchoconstriction.[2][4] By inhibiting LTC4S, this compound blocks the synthesis of these pro-inflammatory mediators.[4] It has demonstrated anti-inflammatory activity in animal models of asthma and skin inflammation.[1]

Q2: Has the long-term toxicity of this compound in cell culture been characterized?

A2: While this compound has undergone preclinical profiling in GLP toxicology studies, detailed data on its specific long-term effects in various cell culture models is not extensively published.[2] Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific cell line(s) of interest, particularly for experiments involving prolonged exposure.

Q3: What are the key considerations before starting a long-term cytotoxicity study with this compound?

A3: Before initiating long-term studies, it is important to:

  • Characterize the compound: Confirm the purity and stability of your this compound stock. Prepare fresh dilutions for each experiment to avoid degradation.[5]

  • Select appropriate cell lines: Choose cell lines relevant to your research question. It's advisable to test on both target-expressing and non-target cell lines to assess specificity.

  • Determine the optimal cell seeding density: Ensure that your cells remain in the exponential growth phase for the duration of the experiment and do not become over-confluent, which can be a confounding factor.[5]

  • Establish a solvent control: this compound is often dissolved in a solvent like DMSO. It's essential to determine the highest concentration of the solvent that does not affect cell viability on its own.[5]

Q4: Which assays are suitable for assessing long-term cytotoxicity?

A4: For long-term studies, it is recommended to use assays that are non-toxic to cells and can be measured kinetically. ATP-based assays (e.g., CellTiter-Glo®) or real-time viability assays that use non-toxic fluorescent probes are ideal.[6] Endpoint assays like MTT or LDH can also be used at multiple time points, but be aware that some assay reagents can themselves be toxic over long exposure times.[7]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between experiments.

  • Possible Cause: Inconsistent cell health, passage number, or seeding density.[5]

    • Solution: Use cells within a consistent and low passage number range. Always ensure cell viability is >95% before seeding. Optimize and standardize your cell seeding protocol to ensure even cell distribution across wells.[5]

  • Possible Cause: Instability of this compound in culture medium.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]

  • Possible Cause: "Edge effects" in multi-well plates due to evaporation.

    • Solution: To minimize evaporation from the outer wells, fill the perimeter wells of your plate with sterile PBS or media without cells and do not use them for experimental data points.[5]

Problem 2: this compound shows high cytotoxicity at all tested concentrations.

  • Possible Cause: The concentration range is too high for the specific cell line.

    • Solution: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify a more appropriate range for determining the IC50 value.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the solvent alone to confirm it is not the source of the cytotoxicity.[5]

Problem 3: Discrepancy between results from different viability assays (e.g., MTT vs. ATP-based assay).

  • Possible Cause: Assay interference. This compound might directly interact with the assay reagents. For example, a compound could have reducing properties that affect MTT formazan (B1609692) production, leading to a false viability signal.[8][9]

    • Solution: Run a cell-free control by adding this compound to the assay reagents in media alone to check for direct chemical reactions.[5]

  • Possible Cause: Different assays measure different aspects of cell health. An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. A compound could, for instance, inhibit mitochondrial function without immediately rupturing the cell membrane.

    • Solution: Consider using multiple assays that measure different cellular parameters to get a more complete picture of the cytotoxic mechanism. An ATP-based assay is often considered a robust measure of cell viability.[6]

Data Presentation

The following tables are templates for organizing and presenting your long-term cytotoxicity data for this compound.

Table 1: IC50 Values of this compound Across Different Cell Lines and Time Points

Cell Line Time Point (hours) IC50 (µM) 95% Confidence Interval
Cell Line A 24
Cell Line A 48
Cell Line A 72
Cell Line B 24
Cell Line B 48
Cell Line B 72
Cell Line C 24
Cell Line C 48

| Cell Line C | 72 | | |

Table 2: Long-Term Viability Profile of [Cell Line Name] Treated with this compound

This compound Conc. (µM) % Viability (24h) % Viability (48h) % Viability (72h) % Viability (96h) % Viability (120h)
0 (Vehicle Control) 100 100 100 100 100
0.1
1
10
50

| 100 | | | | | |

Experimental Protocols

Protocol 1: Long-Term Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability at multiple time points.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (including a vehicle control) to the respective wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours). For each time point, a separate plate should be used.

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Real-Time Cytotoxicity Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)

This protocol measures the level of ATP, an indicator of metabolically active cells, and is suitable for kinetic monitoring.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete culture medium

  • 96-well opaque-walled plates (to minimize signal crosstalk)

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Plate Setup: Seed cells in a 96-well opaque-walled plate at an optimal density in 50 µL of medium. Prepare serial dilutions of this compound at 2x the final concentration.

  • Compound Addition: Add 50 µL of the 2x this compound dilutions to the wells, bringing the final volume to 100 µL. Include vehicle controls.

  • Incubation: Culture the cells for the desired duration of the experiment.

  • Assay Procedure (at each time point): a. Equilibrate the plate to room temperature for about 30 minutes.[6] b. Prepare the assay reagent according to the manufacturer's instructions. c. Add a volume of the reagent equal to the volume of culture medium in the well (e.g., 100 µL).[6] d. Mix on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Plot the luminescent signal over time for each concentration of this compound to monitor the changes in cell viability.

Visualizations

Diagram 1: Leukotriene Biosynthesis Pathway and this compound Mechanism of Action

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) Inflammation Inflammation, Bronchoconstriction LTB4->Inflammation LTC4 Leukotriene C4 (LTC4) LTD4_LTE4 LTD4, LTE4 (Cysteinyl Leukotrienes) LTC4->LTD4_LTE4 LTD4_LTE4->Inflammation FLAP 5-LOX-activating protein (FLAP) FLAP->Five_LOX activates Five_LOX->LTA4 LTA4H->LTB4 LTC4S->LTC4 This compound This compound This compound->LTC4S Inhibits

Caption: this compound inhibits LTC4 Synthase, blocking the production of pro-inflammatory leukotrienes.

Diagram 2: Experimental Workflow for Long-Term Cytotoxicity Assessment

Cytotoxicity_Workflow arrow arrow Start Start: Optimize Seeding Density Prepare_Cells Prepare Cell Suspension (>95% Viability) Start->Prepare_Cells Seed_Plates Seed Cells in 96-well Plates Prepare_Cells->Seed_Plates Incubate_24h Incubate for 24h (Cell Attachment) Seed_Plates->Incubate_24h Treat_Cells Treat Cells Incubate_24h->Treat_Cells Prepare_this compound Prepare Serial Dilutions of this compound & Vehicle Control Prepare_this compound->Treat_Cells Incubate_Timepoints Incubate for Multiple Time Points (e.g., 24, 48, 72, 96h) Treat_Cells->Incubate_Timepoints Assay Perform Viability Assay (e.g., MTT, ATP-based) Incubate_Timepoints->Assay Read_Plate Acquire Data (Spectrophotometer/Luminometer) Assay->Read_Plate Analyze Analyze Data: Calculate % Viability & IC50 Read_Plate->Analyze End End: Report Results Analyze->End Troubleshooting_Logic Problem Inconsistent Cytotoxicity Results Cause1 Inconsistent Cell State? Problem->Cause1 Cause2 Compound Instability? Problem->Cause2 Cause3 Plate 'Edge Effect'? Problem->Cause3 Cause4 Assay Interference? Problem->Cause4 Solution1 Standardize cell passage number. Ensure >95% viability before seeding. Optimize seeding density. Cause1->Solution1 Yes Solution2 Prepare fresh dilutions for each experiment. Aliquot stock solution to avoid freeze-thaw cycles. Cause2->Solution2 Yes Solution3 Do not use outer wells for data points. Fill perimeter wells with sterile PBS. Cause3->Solution3 Yes Solution4 Run cell-free controls with compound + reagent. Use an orthogonal viability assay. Cause4->Solution4 Yes

References

Technical Support Center: A Guide to In Vivo GJG057 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the in vivo delivery of GJG057. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective oral inhibitor of leukotriene C4 synthase (LTC4S).[1][2][3] LTC4S is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are lipid mediators that play a crucial role in inflammatory processes, bronchoconstriction, and itch.[1][2] By inhibiting LTC4S, this compound blocks the production of leukotriene C4 (LTC4) and its subsequent conversion to LTD4 and LTE4, thereby mitigating the inflammatory cascade driven by these molecules.[1][2]

Q2: What is the in vivo efficacy of this compound in preclinical models?

A2: this compound has demonstrated efficacy in murine models of asthma and skin inflammation.[1][2][3] Specifically, it has shown positive outcomes in a murine asthma exacerbation model and a mastoparan-induced skin challenge pharmacodynamic/pharmacokinetic (PK/PD) model.[1][2]

Q3: What is the potency of this compound?

A3: this compound has a reported IC50 of 44 nM in a human whole blood LTC4 release assay.[1][2][3] This represents a 20-fold improved potency compared to the clinical candidate AZD9898 (IC50 = 900 nM).[1][2]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueSpecies/AssayReference
IC50 44 nMHuman whole blood LTC4 release assay[1][2][3]
Molecular Weight 456.41 g/mol N/A[3]

Note: Detailed in vivo pharmacokinetic and toxicology data for this compound are not publicly available at this time.

Experimental Protocols

Formulation of this compound for Oral Administration in Mice

As a hydrophobic compound, this compound requires a specific vehicle for effective oral delivery. The following protocol provides a recommended starting point for formulating this compound as a suspension for oral gavage.

Recommended Vehicle: A common vehicle for oral administration of hydrophobic compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. This vehicle helps to keep the compound suspended and improves its absorption.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Step-by-Step Protocol:

  • Prepare the Vehicle:

    • In a sterile beaker, slowly add 0.5 g of CMC to 100 mL of sterile water while continuously stirring with a magnetic stirrer.

    • Continue stirring until the CMC is fully dissolved. This may take some time.

    • Add 0.25 mL of Tween 80 to the CMC solution and continue to stir until a homogenous solution is formed.

  • Prepare the this compound Suspension:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile glass vial, add a small volume of the prepared vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining volume of the vehicle to the paste while continuously vortexing or stirring to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period (e.g., 5-10 minutes) to break up any remaining aggregates and ensure a fine, homogenous suspension.

  • Storage and Handling:

    • It is recommended to prepare the suspension fresh on the day of the experiment.

    • If short-term storage is necessary, store the suspension at 2-8°C and protect it from light.

    • Before each administration, ensure the suspension is thoroughly vortexed to guarantee a uniform dose.

Oral Gavage Administration of this compound in Mice

This protocol outlines the standard procedure for administering the this compound suspension via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (20-22 gauge for adult mice, with a ball tip)

  • 1 mL syringe

  • Animal scale

Step-by-Step Protocol:

  • Animal Preparation:

    • Accurately weigh each mouse to determine the correct dosing volume.

    • Properly restrain the mouse by gently scruffing the back of the neck to immobilize the head and body. The body should be held in a vertical position.[4][5][6][7][8]

  • Gavage Needle Measurement:

    • Before the first administration, measure the appropriate length for gavage needle insertion. This is typically the distance from the corner of the mouse's mouth to the last rib. Mark this length on the needle with a permanent marker.[7]

  • Administration:

    • Attach the gavage needle to the syringe filled with the this compound suspension.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[4][6]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.

    • Once the needle is inserted to the pre-measured depth, slowly and steadily administer the suspension.[4][7]

    • After administration, gently withdraw the needle in a single, smooth motion.[4]

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty dissolving/suspending this compound This compound is hydrophobic.Ensure the use of a suitable vehicle with suspending agents like CMC and a surfactant like Tween 80. Create a paste with a small amount of vehicle before adding the full volume. Sonication can help break up aggregates.
Inconsistent experimental results Non-homogenous suspension.Thoroughly vortex the suspension immediately before each administration to ensure a uniform dose is given to each animal.
Improper oral gavage technique.Ensure all personnel are properly trained in oral gavage. Verify the correct insertion depth and slow, steady administration.
Animal distress or mortality after gavage Accidental administration into the trachea.This is a critical error. Ensure proper restraint and that the gavage needle is inserted into the esophagus, not the trachea. If fluid comes from the nose, stop immediately.
Esophageal or stomach perforation.Use a gavage needle with a smooth, ball tip to minimize the risk of tissue damage. Do not force the needle if resistance is felt.
Precipitation of this compound in the formulation The suspension is not stable over time.Prepare the formulation fresh daily. If storage is unavoidable, visually inspect for precipitation and re-suspend thoroughly before use.

Visualizations

Leukotriene C4 Synthase (LTC4S) Signaling Pathway

LTC4S_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO FLAP FLAP FLAP Five_LO 5-Lipoxygenase (5-LO) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4S LTA4H LTA4 Hydrolase LTC4S Leukotriene C4 Synthase (LTC4S) This compound This compound This compound->LTC4S LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 GGT CysLT_Receptors CysLT Receptors (CysLT1R, CysLT2R) LTC4->CysLT_Receptors GGT γ-Glutamyl Transferase LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 DP LTD4->CysLT_Receptors DP Dipeptidase LTE4->CysLT_Receptors Inflammation Inflammation, Bronchoconstriction, Itch CysLT_Receptors->Inflammation

Caption: The Leukotriene C4 Synthase (LTC4S) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo this compound Efficacy Study

InVivo_Workflow Start Start Formulation This compound Formulation Start->Formulation Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Dosing Oral Gavage Administration Formulation->Dosing Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Randomization->Dosing Monitoring Monitor Animal Health & Disease Progression Dosing->Monitoring Data_Collection Data Collection (e.g., clinical scores, biomarkers) Monitoring->Data_Collection Endpoint Endpoint Determination Monitoring->Endpoint Data_Collection->Monitoring Analysis Data Analysis & Interpretation Endpoint->Analysis End End Analysis->End

Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.

References

Overcoming resistance to GJG057 in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the investigational compound GJG057.

Troubleshooting Guides & FAQs

This section addresses common issues observed during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound-sensitive cell line is showing a decreased response to the compound. What are the possible causes?

A1: A decreased response to this compound, often observed as an increase in the IC50 value, can be attributed to several factors:

  • Development of Acquired Resistance: Continuous exposure to this compound can lead to the selection of a resistant cell population.[1][2] This is a common phenomenon with targeted therapies.

  • Cell Line Integrity: Issues such as misidentification, cross-contamination, or genetic drift of the cell line can alter its response to this compound. It is crucial to periodically authenticate your cell lines.

  • Experimental Variability: Inconsistent experimental conditions, such as passage number, cell density, and reagent quality, can lead to variable results.[3]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm resistance, you should:

  • Perform a Dose-Response Assay: Compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.

  • Assess Stability of Resistance: Culture the cells in a drug-free medium for several passages and then re-determine the IC50.[4] If the resistance is stable, the IC50 will remain elevated.

  • Investigate Molecular Markers: Analyze key signaling pathways to identify potential mechanisms of resistance.

Q3: What are the known mechanisms of resistance to targeted therapies like this compound?

A3: Resistance to targeted therapies can arise through various mechanisms, including:

  • On-Target Alterations: Mutations in the drug's target protein that prevent the drug from binding effectively.[5][6][7]

  • Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target.[5][6][8][9][10] Common bypass pathways include the PI3K/Akt and MAPK/ERK pathways.[8][9][10]

  • Increased Drug Efflux: Overexpression of drug transporters, such as P-glycoprotein (MDR1/ABCB1), which pump the drug out of the cell.[11]

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer drug resistance.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent IC50 values for this compound Experimental variability (cell density, passage number, reagent quality).Standardize your experimental protocol. Ensure consistent cell plating densities and use cells within a defined passage number range.[3]
Instability of this compound in solution.Prepare fresh stock solutions of this compound for each experiment and store them under recommended conditions.
Complete loss of this compound efficacy Cell line cross-contamination or misidentification.Authenticate your cell line using short tandem repeat (STR) profiling.
Development of a highly resistant cell population.Generate a new this compound-resistant cell line for further investigation (see Experimental Protocols).
"Trailing growth" in cell viability assays The compound may be cytostatic rather than cytotoxic at certain concentrations.In addition to metabolic assays (e.g., MTT), consider using direct cell counting or clonogenic survival assays to assess the long-term effects of this compound.[4]
Discrepancy between in vitro and in vivo results Poor bioavailability or rapid metabolism of this compound in vivo.Perform pharmacokinetic studies to determine the in vivo exposure of this compound.
Tumor microenvironment-mediated resistance.Consider using 3D culture models or co-culture systems to better mimic the in vivo environment.[2]

Quantitative Data Summary

The following tables summarize typical data observed when studying this compound resistance.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
Parent-SParental, this compound-sensitive50 ± 51
GJG-R1This compound-resistant subclone 11250 ± 15025
GJG-R2This compound-resistant subclone 22500 ± 30050

Table 2: Protein Expression Changes in this compound-Resistant Cells

ProteinPathwayParent-S (Relative Expression)GJG-R1 (Relative Expression)GJG-R2 (Relative Expression)
p-TargetThis compound Target Pathway1.00.91.1
p-AKTPI3K/Akt Pathway1.03.51.2
p-ERKMAPK/ERK Pathway1.01.14.2
ABCB1Drug Efflux1.05.86.5

Experimental Protocols

1. Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cell lines through continuous drug exposure.[1][12][13]

  • Initial Seeding: Plate the parental sensitive cell line at a low density.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20.

  • Stepwise Dose Escalation: Once the cells resume normal proliferation, increase the this compound concentration by approximately 1.5 to 2-fold.[4][13]

  • Monitoring and Maintenance: Monitor the cells for signs of recovery. If significant cell death occurs, reduce the drug concentration to the previous level.[13]

  • Confirmation of Resistance: After several months of continuous culture, confirm the development of a stable resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.[4]

  • Cryopreservation: It is recommended to freeze vials of cells at each stage of resistance development.[14]

2. Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation state of key signaling proteins.

  • Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK) and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensities to determine relative protein expression levels.

Visualizations

GJG057_Signaling_Pathway cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell This compound This compound Target Target Kinase This compound->Target Inhibits Downstream Downstream Signaling Target->Downstream Activates Apoptosis_S Apoptosis Target->Apoptosis_S Inhibits Proliferation_S Proliferation Downstream->Proliferation_S Promotes Bypass Bypass Pathway (e.g., PI3K/Akt, MAPK/ERK) Proliferation_R Proliferation Bypass->Proliferation_R Promotes Resistance_Workflow start Decreased this compound Efficacy Observed confirm_ic50 Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 check_stability Assess Resistance Stability (Drug-Free Culture) confirm_ic50->check_stability molecular_analysis Molecular Analysis (Western Blot, Sequencing) check_stability->molecular_analysis on_target On-Target Mutation? molecular_analysis->on_target bypass Bypass Pathway Activation? molecular_analysis->bypass efflux Increased Drug Efflux? molecular_analysis->efflux new_inhibitor Develop Next-Generation Inhibitor on_target->new_inhibitor Yes combination_therapy Test Combination Therapies bypass->combination_therapy Yes efflux_inhibitor Co-administer Efflux Pump Inhibitor efflux->efflux_inhibitor Yes Troubleshooting_Logic issue Inconsistent Results with this compound is_ic50_shifted Is IC50 Consistently Shifted? issue->is_ic50_shifted is_control_ok Are Positive/Negative Controls Working? is_ic50_shifted->is_control_ok No investigate_resistance Investigate Resistance Mechanisms is_ic50_shifted->investigate_resistance Yes check_protocol Review Experimental Protocol (Cell Density, Reagents) is_control_ok->check_protocol No authenticate_cells Authenticate Cell Line (STR) is_control_ok->authenticate_cells Yes check_compound Verify Compound Integrity (Fresh Stock, Storage) check_protocol->check_compound

References

GJG057 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of GJG057, a potent and selective inhibitor of leukotriene C4 synthase (LTC4S). Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is shipped at room temperature for continental US deliveries; however, upon receipt, it is crucial to store it under the recommended conditions to ensure its long-term stability. For solid this compound, storage at -20°C is recommended for up to 3 years, or at 4°C for up to 2 years.

Q2: What are the recommended storage conditions for this compound in solvent?

A2: Once this compound is dissolved in a solvent, its stability profile changes. Stock solutions should be stored at -80°C for a maximum of 6 months, or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Which solvent should I use to dissolve this compound?

A3: this compound is soluble in DMSO at a concentration of 50 mg/mL (109.55 mM).[1] For complete dissolution, the use of an ultrasonic bath may be necessary. It is important to use high-purity, anhydrous DMSO to minimize the introduction of water, which can affect the stability of the compound.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term exposure during experimental setup is generally acceptable, prolonged exposure can lead to degradation. For optimal stability, solutions should be kept on ice during use and returned to the recommended storage temperature as soon as possible.

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation in solid this compound can include a change in color from its typical off-white to light brown appearance or a change in its physical state.[1] For solutions, precipitation or a color change may indicate degradation or solubility issues. However, chemical degradation can occur without any visible changes. Therefore, adherence to proper storage conditions is the most reliable way to ensure the compound's integrity. If you observe unexpected or inconsistent results in your experiments, compound degradation should be considered as a potential cause.

Quantitative Data Summary

For easy reference, the recommended storage conditions for this compound are summarized in the table below.

FormStorage TemperatureDuration
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

While specific degradation pathways for this compound are not publicly available, a general approach to assess the stability of a small molecule inhibitor like this compound in your experimental system is provided below.

Protocol: Basic Stability Assessment of this compound in Experimental Buffer

Objective: To determine the short-term stability of this compound in a specific aqueous buffer at a working concentration.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer of interest (e.g., PBS, TRIS)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the this compound stock solution with the experimental buffer to the final working concentration.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial peak area of this compound. This will serve as the baseline.

  • Incubate Samples: Incubate the remaining working solution under the conditions that will be used in your experiment (e.g., 37°C in a cell culture incubator).

  • Time Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC or LC-MS.

  • Data Analysis: Compare the peak area of this compound at each time point to the T0 sample. A significant decrease in the peak area over time suggests instability in the experimental buffer under the tested conditions.

Troubleshooting and Visual Guides

To further assist with experimental planning and troubleshooting, the following diagrams illustrate key workflows and decision-making processes.

GJG057_Handling_Workflow cluster_receipt Upon Receipt cluster_storage Storage cluster_experiment Experimental Use receipt Receive this compound (Solid) store_solid Store Solid at -20°C or 4°C receipt->store_solid dissolve Dissolve in Anhydrous DMSO store_solid->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Solution at -80°C or -20°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw prepare_working Prepare Working Solution thaw->prepare_working use_experiment Use in Experiment prepare_working->use_experiment

Caption: Workflow for handling and storing this compound.

Troubleshooting_Inconsistent_Results cluster_investigation Troubleshooting Steps cluster_solution Potential Solutions start Inconsistent Experimental Results? check_storage Verify this compound Storage Conditions start->check_storage check_age Check Age of Stock Solution check_storage->check_age new_compound Order New Compound check_storage->new_compound Improper Storage check_handling Review Handling Procedures (e.g., freeze-thaw cycles) check_age->check_handling new_stock Prepare Fresh Stock Solution check_age->new_stock > Recommended Duration test_stability Perform Stability Test in Buffer check_handling->test_stability check_handling->new_stock Improper Handling test_stability->new_stock Degradation Observed optimize_protocol Optimize Experimental Protocol new_stock->optimize_protocol

References

Validation & Comparative

GJG057: A Potent and Selective Inhibitor of LTC4 Synthase for Research in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data confirms that GJG057 is a highly potent and selective inhibitor of Leukotriene C4 synthase (LTC4S), a key enzyme in the biosynthesis of cysteinyl leukotrienes. These lipid mediators are critically involved in the pathophysiology of inflammatory diseases such as asthma. This compound demonstrates significant promise as a research tool for investigating the role of LTC4S in these conditions.

Superior Potency and Selectivity Profile

This compound distinguishes itself with a high degree of selectivity for LTC4S over other glutathione (B108866) S-transferases (GSTs). Experimental data reveals that this compound has a half-maximal inhibitory concentration (IC50) of 44 nM for LTC4S in a human whole blood assay and 14 nM in enzymatic assays.[1] This potency is approximately 20-fold greater than the clinical candidate AZD9898, which has an IC50 of 900 nM in the same whole blood assay.[1]

While specific quantitative data for this compound's activity against a broad panel of other GST isoforms from the primary publication's supplementary materials was not directly retrievable in the conducted search, the available literature consistently describes this compound as "highly selective". One source indicates that for a broad panel of other enzymes, receptors, and transporters, the IC50 values for this compound were all greater than 10 µM, suggesting a very favorable selectivity window.

Comparative Inhibitory Activity of this compound

Target EnzymeThis compound IC50AZD9898 IC50Notes
LTC4S (Human Whole Blood) 44 nM[1]900 nM[1]Demonstrates ~20-fold higher potency than AZD9898.
LTC4S (Enzymatic Assay) 14 nMNot AvailableHighlights direct and potent inhibition of the enzyme.
Other GSTs (General Screen) >10 µMNot AvailableIndicates high selectivity for LTC4S.

Mechanism of Action in the Leukotriene Pathway

This compound exerts its effect by specifically inhibiting LTC4S, a pivotal enzyme in the leukotriene biosynthetic pathway. This pathway begins with the conversion of arachidonic acid to Leukotriene A4 (LTA4). LTC4S then catalyzes the conjugation of LTA4 with glutathione to form Leukotriene C4 (LTC4). Subsequent enzymatic conversions produce LTD4 and LTE4. These cysteinyl leukotrienes are potent mediators of inflammation and bronchoconstriction. By blocking LTC4S, this compound effectively halts the production of all downstream cysteinyl leukotrienes.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Glutathione LTC4S LTC4S LTC4S->LTC4 This compound This compound This compound->LTC4S Inhibits LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes LTC4->CysLTs LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLTs LTE4->CysLTs Inflammation\nBronchoconstriction Inflammation Bronchoconstriction CysLTs->Inflammation\nBronchoconstriction

Caption: this compound selectively inhibits LTC4S, blocking the synthesis of cysteinyl leukotrienes.

Experimental Protocols

The selectivity of this compound for LTC4S over other GSTs is determined through a series of enzymatic and cellular assays. Below is a generalized protocol representative of the methodologies used in the field.

In Vitro GST Inhibition Assay

This assay measures the ability of an inhibitor to block the catalytic activity of a specific GST isozyme.

Materials:

  • Recombinant human GST isozymes (e.g., GSTA1, GSTM1, GSTP1, MGST1, MGST2)

  • Reduced glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GSH, and the specific recombinant GST isozyme in each well of the microplate.

  • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding CDNB to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time. This absorbance change corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each GST isozyme.

GST_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plate 96-well Plate Add_Reagents Add GST, GSH, and this compound to wells Plate->Add_Reagents Reagents Prepare Reagents: - GST Isozyme - GSH - this compound dilutions Reagents->Add_Reagents Incubate Incubate Add_Reagents->Incubate Add_CDNB Add CDNB to initiate reaction Incubate->Add_CDNB Read_Absorbance Read Absorbance at 340 nm Add_CDNB->Read_Absorbance Calculate_Rates Calculate Reaction Rates Read_Absorbance->Calculate_Rates Plot_Data Plot Dose-Response Curve Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound against GST isozymes.

Conclusion

The available data strongly supports the characterization of this compound as a potent and highly selective inhibitor of LTC4S. Its superior potency compared to other known inhibitors and its high selectivity over other GSTs make it an invaluable tool for researchers investigating the role of the leukotriene pathway in inflammation and allergic diseases. Further studies with this compound are warranted to better understand the therapeutic potential of targeting LTC4S.

References

GJG057: A Comparative Analysis of Cross-Reactivity with Leukotriene Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selective inhibitor GJG057 and its interaction with key enzymes in the leukotriene biosynthetic pathway. This compound is a potent, orally active inhibitor of Leukotriene C4 Synthase (LTC4S), a critical enzyme in the production of pro-inflammatory cysteinyl leukotrienes (CysLTs).[1][2][3][4][5] While published research highlights the high selectivity of this compound for LTC4S, specific quantitative data on its cross-reactivity with other leukotriene pathway enzymes, such as 5-lipoxygenase (5-LOX) and Leukotriene A4 Hydrolase (LTA4H), is not publicly available in the primary literature. This guide, therefore, presents the known inhibitory activity of this compound against its primary target and provides representative experimental protocols for assessing inhibitor selectivity against key enzymes in the leukotriene pathway.

The Leukotriene Biosynthetic Pathway

The leukotriene pathway is a critical inflammatory cascade. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into Leukotriene A4 (LTA4). LTA4 serves as a substrate for two key enzymes: LTA4 Hydrolase (LTA4H), which produces the potent neutrophil chemoattractant Leukotriene B4 (LTB4), and LTC4 Synthase (LTC4S), which conjugates LTA4 with glutathione (B108866) to form Leukotriene C4 (LTC4). LTC4 is subsequently converted to LTD4 and LTE4, collectively known as cysteinyl leukotrienes (CysLTs), which are key mediators of asthma and allergic rhinitis.

Leukotriene_Pathway cluster_cyslts Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTC4S LTC4 Synthase (LTC4S) Target of this compound LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes (CysLTs) LTE4 Leukotriene E4 (LTE4) LTD4->LTE4

Figure 1: The Leukotriene Biosynthetic Pathway

Quantitative Data for this compound

The available data demonstrates the high potency of this compound against its intended target, LTC4S.

CompoundTarget EnzymeIC50 (nM)Assay ConditionReference
This compound LTC4S 44 Human whole blood LTC4 release assay [4][6][7]
AZD9898LTC4S900Human whole blood LTC4 release assay[6][7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the selectivity of an inhibitor like this compound, its activity must be tested against other key enzymes in the leukotriene pathway. Below are representative protocols for in vitro enzyme inhibition assays.

LTC4 Synthase (LTC4S) Inhibition Assay

This assay measures the formation of LTC4 from LTA4 and glutathione, catalyzed by LTC4S.

Materials:

  • Recombinant human LTC4S

  • Leukotriene A4 (LTA4)

  • Glutathione (GSH)

  • Test inhibitor (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.8)

  • Reaction termination solution (e.g., methanol)

  • HPLC-MS/MS or ELISA kit for LTC4 detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, pre-incubate recombinant human LTC4S with the test inhibitor or vehicle control in the assay buffer for a specified period (e.g., 15 minutes) at 37°C.

  • Add glutathione to the reaction mixture.

  • Initiate the enzymatic reaction by adding LTA4.

  • Allow the reaction to proceed for a defined time (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding a stopping solution.

  • Quantify the amount of LTC4 produced using a validated method such as HPLC-MS/MS or a specific ELISA kit.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect on the conversion of arachidonic acid to 5-hydroxyeicosatetraenoic acid (5-HETE) by 5-LOX.

Materials:

  • Recombinant human 5-LOX

  • Arachidonic acid

  • Test inhibitor

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4, containing ATP and CaCl2)

  • Reaction termination solution

  • HPLC system for 5-HETE detection

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • Pre-incubate recombinant 5-LOX with the test inhibitor or vehicle control in the assay buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific duration at 37°C.

  • Stop the reaction and extract the metabolites.

  • Analyze the formation of 5-HETE by reverse-phase HPLC.

  • Determine the IC50 value of the inhibitor.

LTA4 Hydrolase (LTA4H) Inhibition Assay

This assay measures the conversion of LTA4 to LTB4 by LTA4H.

Materials:

  • Recombinant human LTA4H

  • Leukotriene A4 (LTA4)

  • Test inhibitor

  • Assay buffer (e.g., Tris buffer, pH 8.0)

  • Reaction termination solution

  • HPLC-MS/MS or ELISA kit for LTB4 detection

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • Pre-incubate recombinant LTA4H with the test inhibitor or vehicle control.

  • Initiate the reaction by adding LTA4.

  • Incubate for a defined period at 37°C.

  • Terminate the reaction.

  • Quantify the produced LTB4 using HPLC-MS/MS or ELISA.

  • Calculate the IC50 value.

Experimental Workflow for Selectivity Profiling

A typical workflow to determine the selectivity of an inhibitor across multiple enzymes is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Assay_LTC4S LTC4S Assay Compound_Prep->Assay_LTC4S Assay_5LOX 5-LOX Assay Compound_Prep->Assay_5LOX Assay_LTA4H LTA4H Assay Compound_Prep->Assay_LTA4H Enzyme_Prep Prepare recombinant enzymes (LTC4S, 5-LOX, LTA4H) Enzyme_Prep->Assay_LTC4S Enzyme_Prep->Assay_5LOX Enzyme_Prep->Assay_LTA4H Quantification Quantify product formation (LTC4, 5-HETE, LTB4) Assay_LTC4S->Quantification Assay_5LOX->Quantification Assay_LTA4H->Quantification IC50_Calc Calculate IC50 values for each enzyme Quantification->IC50_Calc Selectivity Determine Selectivity Profile: Compare IC50 values IC50_Calc->Selectivity

Figure 2: Workflow for Inhibitor Selectivity Profiling

Conclusion

This compound is a highly potent inhibitor of LTC4S, a key enzyme in the biosynthesis of pro-inflammatory cysteinyl leukotrienes. While its high selectivity is noted in the literature, specific inhibitory concentrations against other enzymes in the leukotriene pathway, such as 5-LOX and LTA4H, are not yet publicly documented. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own cross-reactivity studies to comprehensively characterize the selectivity profile of this compound and other potential LTC4S inhibitors. Such data is crucial for the continued development of targeted anti-inflammatory therapeutics.

References

A Head-to-Head Examination of GJG057 and Other Cysteinyl Leukotriene Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Leukotriene C4 Synthase (LTC4S) inhibitor, GJG057, with other inhibitors of the cysteinyl leukotriene (CysLT) pathway. The CysLT pathway plays a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways and workflows, this document aims to be a valuable resource for the scientific community engaged in the research and development of anti-inflammatory therapeutics.

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators that trigger bronchoconstriction, increase vascular permeability, and promote the influx of inflammatory cells. The therapeutic intervention in this pathway has primarily focused on two distinct strategies: the inhibition of CysLT production and the antagonism of their receptors. This compound represents the former strategy by selectively targeting LTC4S, the terminal enzyme responsible for the synthesis of LTC4. This guide will compare its performance against another LTC4S inhibitor, AZD9898, and established CysLT1 receptor antagonists such as montelukast, zafirlukast, and pranlukast.

Data Presentation: A Comparative Analysis of In Vitro Potency

The in vitro potency of CysLT pathway inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the available quantitative data for this compound and its direct competitor, AZD9898, both of which inhibit LTC4S. This is juxtaposed with data for CysLT1 receptor antagonists, which act downstream in the pathway.

Compound Mechanism of Action Assay Potency (IC50/Ki) Reference
This compound LTC4S InhibitorHuman Whole Blood LTC4 Release Assay44 nM (IC50)[1][2]
AZD9898 LTC4S InhibitorHuman Whole Blood LTC4 Release Assay900 nM (IC50)[1][2]
Pranlukast CysLT1 Receptor AntagonistGuinea Pig Lung Membranes (LTD4 binding)0.99 ± 0.19 nM (Ki)[3]
Montelukast CysLT1 Receptor AntagonistNot specifiedNot specified in results
Zafirlukast CysLT1 Receptor AntagonistNot specifiedNot specified in results

Note: Direct head-to-head in vivo comparative data for this compound against CysLT1 receptor antagonists in preclinical models was not available in the public domain at the time of this review. The provided in vitro data highlights the high potency of this compound as an LTC4S inhibitor.[1][2]

Signaling Pathway and Experimental Workflow

To contextualize the action of these inhibitors, it is essential to understand the CysLT signaling cascade and the experimental workflows used to evaluate their efficacy.

Caption: The Cysteinyl Leukotriene (CysLT) signaling pathway and points of therapeutic intervention.

The evaluation of these inhibitors typically follows a structured workflow, from in vitro characterization to in vivo validation in relevant disease models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation InVitro In Vitro Assays LTC4_Assay Human Whole Blood LTC4 Release Assay InVitro->LTC4_Assay Receptor_Binding Receptor Binding Assays (for antagonists) InVitro->Receptor_Binding InVivo In Vivo Models Asthma_Model Murine Asthma Exacerbation Model InVivo->Asthma_Model Skin_Model Mastoparan-Induced Skin Challenge InVivo->Skin_Model Data Data Analysis & Comparison LTC4_Assay->InVivo Receptor_Binding->InVivo Asthma_Model->Data Skin_Model->Data

Caption: A typical experimental workflow for the evaluation of CysLT pathway inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of this compound and other CysLT pathway inhibitors.

Human Whole Blood Leukotriene C4 Release Assay

This assay is designed to measure the ability of a compound to inhibit the production of LTC4 in a physiologically relevant human whole blood matrix.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes.

  • Calcium ionophore A23187 (stimulant).

  • Test compounds (e.g., this compound, AZD9898) dissolved in a suitable vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • LTC4 ELISA kit.

  • 96-well plates.

  • Incubator (37°C, 5% CO2).

  • Centrifuge.

  • Plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the vehicle. The final concentration of the vehicle in the assay should be kept constant and at a non-interfering level (e.g., <0.5%).

  • Blood Aliquoting: Aliquot fresh human whole blood into 96-well plates.

  • Compound Incubation: Add the test compound dilutions or vehicle control to the blood and pre-incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Initiate LTC4 production by adding a pre-determined optimal concentration of calcium ionophore A23187 to each well.

  • Incubation: Incubate the plates for an appropriate duration (e.g., 30-60 minutes) at 37°C in a humidified incubator with 5% CO2.

  • Reaction Termination and Sample Collection: Stop the reaction by placing the plates on ice and then centrifuge to pellet the blood cells.

  • LTC4 Quantification: Carefully collect the plasma supernatant and quantify the LTC4 concentration using a commercially available LTC4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of LTC4 release for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Murine Model of Ovalbumin-Induced Allergic Asthma

This model is a widely used preclinical tool to assess the efficacy of anti-asthmatic drugs by mimicking key features of human allergic asthma.

Animals:

  • BALB/c mice (female, 6-8 weeks old).

Materials:

  • Ovalbumin (OVA).

  • Aluminum hydroxide (B78521) (Alum, as adjuvant).

  • Sterile saline.

  • Test compounds (e.g., this compound, montelukast) formulated for oral or other appropriate route of administration.

  • Nebulizer.

  • Equipment for bronchoalveolar lavage (BAL) and lung histology.

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize the mice by intraperitoneal injection of OVA emulsified in alum. A control group receives saline or alum alone.

  • Drug Administration:

    • Administer the test compounds or vehicle to the mice daily for a specified period leading up to and including the challenge phase.

  • Challenge:

    • On specific days after the final sensitization (e.g., days 21, 22, and 23), challenge the mice by exposing them to an aerosol of OVA in saline for a set duration (e.g., 30 minutes) using a nebulizer. The control group is challenged with saline only.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid from the lungs. Analyze the BAL fluid for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).

    • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.

    • Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

  • Data Analysis:

    • Compare the inflammatory parameters in the drug-treated groups to the vehicle-treated, OVA-challenged group to determine the efficacy of the inhibitors.

Mastoparan-Induced Skin Inflammation Model

This is an acute model of inflammation used to assess the in vivo efficacy of anti-inflammatory compounds. Mastoparan (B549812) induces mast cell degranulation and subsequent inflammatory responses.

Animals:

  • Male BALB/c mice.

Materials:

  • Mastoparan.

  • Test compounds (e.g., this compound) formulated for oral or topical administration.

  • Vehicle for drug and mastoparan.

  • Micrometer for measuring ear thickness.

Procedure:

  • Drug Administration:

    • Administer the test compound or vehicle to the mice via the chosen route (e.g., oral gavage) at a specified time before the inflammatory challenge.

  • Inflammatory Challenge:

    • Apply a solution of mastoparan in a suitable vehicle topically to one ear of each mouse. The contralateral ear receives the vehicle alone as a control.

  • Measurement of Inflammation:

    • Measure the thickness of both ears using a digital micrometer at baseline (before challenge) and at various time points after the mastoparan application (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis:

    • Calculate the change in ear thickness (ear swelling) for each ear by subtracting the baseline measurement from the post-challenge measurements.

    • Determine the percentage inhibition of ear swelling in the drug-treated groups compared to the vehicle-treated group.

Conclusion

The available data indicate that this compound is a highly potent inhibitor of LTC4S, demonstrating a significant potency advantage over AZD9898 in a human whole blood assay.[1][2] While direct, quantitative, head-to-head comparisons with CysLT1 receptor antagonists in preclinical in vivo models are not yet publicly available, the distinct mechanisms of action provide a strong rationale for further investigation. LTC4S inhibition offers the potential advantage of blocking the production of all cysteinyl leukotrienes, which could translate to broader and more profound anti-inflammatory effects compared to antagonizing a single receptor.

The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this compound and other CysLT pathway inhibitors. Future head-to-head studies in relevant animal models of inflammatory diseases will be crucial to fully elucidate the comparative efficacy of these different therapeutic strategies and to guide the development of next-generation anti-inflammatory drugs.

References

Safety Operating Guide

Proper Disposal Procedures for GJG057: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for GJG057, a selective, orally active inhibitor of leukotriene C4 synthase (LTC4S).

While a specific Safety Data Sheet (SDS) for this compound was not publicly accessible at the time of this writing, this guide is based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the official SDS from the supplier upon receipt of the compound.

Immediate Safety and Handling Information

This compound is a bioactive small molecule intended for laboratory research use.[1] As with any chemical of this nature, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times during handling. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage: For long-term storage, this compound should be kept at -20°C for up to one month or -80°C for up to six months.[1]

This compound Disposal Workflow

The following diagram outlines the general decision-making process and steps for the proper disposal of this compound and its associated waste.

GJG057_Disposal_Workflow cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Identify this compound Waste Stream waste_type Determine Waste Type (e.g., solid, liquid, contaminated labware) start->waste_type consult_sds Consult this compound SDS (if available) waste_type->consult_sds Crucial Step consult_ehs Consult Institutional EHS Guidelines consult_sds->consult_ehs Mandatory segregate Segregate Waste (non-hazardous vs. hazardous) consult_ehs->segregate containerize Properly Containerize and Label as Hazardous Chemical Waste segregate->containerize dispose Dispose via Institutional Hazardous Waste Program containerize->dispose

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Plan

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or other solvents).

  • Contaminated Labware: Items such as pipette tips, tubes, vials, and gloves that have come into direct contact with this compound.

It is critical to segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

2. Consultation and Compliance:

  • Safety Data Sheet (SDS): The primary source of information for disposal is the manufacturer's SDS. This document will provide specific guidance on environmental hazards and appropriate disposal methods.

  • Institutional EHS: Your organization's Environmental Health and Safety department provides the definitive protocols for hazardous waste disposal.[2][3][4] Always adhere to their guidelines.

3. Packaging and Labeling:

  • Containers: Use appropriate, leak-proof, and clearly labeled containers for hazardous waste collection.[2][3] The container material must be compatible with the waste being stored.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other constituents in the waste stream (e.g., solvents).[2][4]

4. Disposal Pathway:

  • Solid this compound: Should be collected in a designated hazardous waste container and disposed of through your institution's chemical waste program.

  • Liquid solutions of this compound: Should be collected in a labeled, sealed waste container. Do not dispose of down the drain.

  • Contaminated Labware: Should be placed in a designated container for chemically contaminated solid waste.[5]

Quantitative Data Summary

As no specific experimental data on the disposal of this compound is publicly available, a quantitative data table cannot be provided. For information on solubility and storage, refer to the supplier's technical data sheet.

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological assays are not directly relevant to its disposal. However, it is important to consider the components of your experimental solutions when creating your waste stream. For example, if this compound is dissolved in a flammable solvent, the waste will have the combined hazards of both the compound and the solvent.

Logical Relationships in Chemical Waste Management

The following diagram illustrates the hierarchical relationship of guidelines and responsibilities for proper chemical disposal in a research environment.

Chemical_Waste_Hierarchy cluster_regulations Regulatory Framework cluster_institutional Institutional Implementation cluster_individual Researcher Responsibility federal_regs Federal & State Regulations (e.g., EPA, RCRA) ehs Institutional EHS Department federal_regs->ehs Mandates lab_protocols Laboratory-Specific Protocols ehs->lab_protocols Guides researcher Individual Researcher lab_protocols->researcher Informs

Caption: Hierarchy of chemical waste management guidelines.

By adhering to these general principles and, most importantly, your institution-specific EHS protocols, you can ensure the safe and compliant disposal of this compound and contribute to a secure and sustainable research environment.

References

Personal protective equipment for handling GJG057

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for the handling, storage, and disposal of GJG057, a selective, orally active inhibitor of leukotriene C4 synthase (LTC4S).[1] The following procedures are intended for trained laboratory personnel and should be strictly adhered to in a controlled laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific hazard classification for this compound is not fully established, it should be handled as a potentially hazardous substance. Standard laboratory precautions are mandatory. The following Personal Protective Equipment (PPE) is required at all times when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with EU EN166 or US OSHA 29 CFR 1910.133 standards.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.
Body Protection Lab CoatA full-length laboratory coat to prevent skin contact.
Respiratory Protection RespiratorRecommended when handling the powder form to avoid inhalation. A NIOSH-approved respirator is advised.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

AspectProcedure
Handling - Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood. - Avoid contact with skin and eyes. - Minimize dust generation when working with the solid form.
Storage - Store in a tightly sealed container. - Recommended storage temperature is -20°C for up to one month or -80°C for up to six months.[2]

Accidental Release and Disposal Measures

In the event of an accidental release or for routine disposal, the following procedures should be followed:

Procedure TypeAction
Accidental Release - Spill: Immediately cordon off the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid dust generation and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. - Exposure: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.
Disposal - Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Experimental Protocols

This compound has been utilized in preclinical models to investigate its anti-inflammatory properties. Below are summaries of the methodologies used in key experiments.

Murine Asthma Exacerbation Model

This model is used to evaluate the efficacy of this compound in reducing airway inflammation characteristic of asthma.

StepProcedure
1. Sensitization BALB/c mice are sensitized with an allergen, such as house dust mite (HDM), to induce an allergic phenotype. This typically involves multiple intraperitoneal or intranasal administrations of the allergen over a period of weeks.
2. Challenge Following sensitization, mice are challenged with the same allergen, usually via intranasal or aerosol exposure, to induce an asthmatic response.
3. This compound Administration This compound is administered to the mice, often orally, at a predetermined time point before or after the allergen challenge.
4. Assessment Key endpoints are measured to assess the inflammatory response. This can include bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell counts (e.g., eosinophils, neutrophils), cytokine levels (e.g., IL-4, IL-5, IL-13), and measurement of airway hyperresponsiveness.
Mastoparan-Induced Skin Challenge (PK/PD Model)

This model is used to assess the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in a skin inflammation model.

StepProcedure
1. This compound Administration This compound is administered to mice, typically orally, at various doses.
2. Induction of Inflammation Mastoparan, a peptide that induces mast cell degranulation and an inflammatory response, is injected intradermally into the ear or another skin site.
3. Sample Collection Blood samples are collected at various time points after this compound administration to determine its concentration in the plasma (PK analysis).
4. Assessment of Efficacy The inflammatory response in the skin is measured. This can include quantifying swelling (edema) and measuring the levels of inflammatory mediators in the tissue (PD analysis).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the leukotriene C4 synthase signaling pathway and a general experimental workflow for evaluating this compound.

GJG057_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Arachidonic_Acid Arachidonic_Acid 5-LOX 5-LOX Arachidonic_Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTC4S LTC4S LTA4->LTC4S LTC4 LTC4 LTC4S->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 This compound This compound This compound->LTC4S Inhibition

Caption: this compound inhibits Leukotriene C4 Synthase (LTC4S).

GJG057_Experimental_Workflow Animal_Model Select Animal Model (e.g., Murine Asthma) Induce_Inflammation Induce Inflammatory Response (e.g., Allergen Challenge) Animal_Model->Induce_Inflammation Administer_this compound Administer this compound (Oral Gavage) Induce_Inflammation->Administer_this compound Collect_Samples Collect Samples (BAL Fluid, Blood, Tissue) Administer_this compound->Collect_Samples Analyze_Data Analyze Endpoints (Cell Counts, Cytokines, PK/PD) Collect_Samples->Analyze_Data Evaluate_Efficacy Evaluate Efficacy of this compound Analyze_Data->Evaluate_Efficacy

Caption: General workflow for in vivo evaluation of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。